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4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline Documentation Hub

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  • Product: 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline
  • CAS: 1044768-40-2

Core Science & Biosynthesis

Foundational

Technical Monograph: 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline

The following technical guide details the mechanism of action, chemical reactivity, and experimental utility of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline . Editorial Note: This guide distinguishes between the Ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical reactivity, and experimental utility of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline .

Editorial Note: This guide distinguishes between the Chemical Mechanism of Action (reactivity of the intermediate) and the Pharmacological Mechanism of Action (biological activity of the derived therapeutics).

[1]

Executive Summary & Compound Identity

4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline is a high-value bis-electrophilic scaffold used primarily in the synthesis of quinazoline-based pharmaceuticals. It serves as the "Progenitor Scaffold" for two major classes of therapeutics:

  • Alpha-1 Adrenergic Antagonists: (e.g., Prazosin analogs, Alfuzosin precursors) for benign prostatic hyperplasia (BPH) and hypertension.

  • Kinase Inhibitors: (e.g., EGFR inhibitors) where the 4-position amino substitution is critical for ATP-binding pocket occupancy.

Chemical Structure & Reactivity Profile

This molecule is defined by two distinct electrophilic sites that allow for orthogonal functionalization. This "Dual-Key" reactivity is its primary chemical mechanism of action.

FeaturePositionReactivity TypeMechanismRelative Reactivity
Imidoyl Chloride C4SNAr (Nucleophilic Aromatic Substitution)Addition-EliminationHigh (Kinetic control)
Alkyl Chloride C2-MethylSN2 (Nucleophilic Substitution)Concerted Backside AttackModerate (Thermodynamic control)
Dimethoxy Core C6, C7Electron DonationResonance StabilizationPassive (Pharmacophore)

Chemical Mechanism of Action (Reactivity)

The utility of this intermediate lies in its ability to undergo controlled, sequential substitution. The mechanism is dictated by the electronic environment of the quinazoline ring.

The C4-Position (Primary Electrophile)

The C4-chlorine is part of an imidoyl chloride system (


). The nitrogen atoms in the pyrimidine ring pull electron density, making C4 highly electron-deficient.
  • Mechanism: Nucleophiles (typically amines like ammonia or anilines) attack C4 to form a tetrahedral Meisenheimer-like intermediate. The chloride is then eliminated, restoring aromaticity.

  • Selectivity: Under mild conditions (

    
     to RT), nucleophilic attack occurs exclusively at C4 due to the lower activation energy compared to the C2-chloromethyl group.
    
The C2-Chloromethyl Position (Secondary Electrophile)

The chloromethyl group (


) functions as a benzylic-like halide.
  • Mechanism: It undergoes classical

    
     substitution.
    
  • Selectivity: This site is less reactive than C4 towards hard nucleophiles but can be selectively targeted after C4 functionalization or by using specific conditions (e.g., Finkelstein reaction conditions to activate it).

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways enabled by this scaffold.

ReactivityPathways cluster_legend Mechanism Logic Start 4-Chloro-2-(chloromethyl)- 6,7-dimethoxyquinazoline (Bis-Electrophile) PathA Path A: C4 Substitution (SNAr) Start->PathA NH3 / R-NH2 (Mild, <25°C) PathB Path B: C2 Substitution (SN2) Start->PathB R2-NH2 / S-R (Controlled Stoichiometry) InterA 4-Amino-2-(chloromethyl)- 6,7-dimethoxyquinazoline PathA->InterA ProdA Alfuzosin-type Derivatives InterA->ProdA R2-NH2 (Heat, Base) InterB 4-Chloro-2-(R-methyl)- 6,7-dimethoxyquinazoline PathB->InterB ProdB Novel Kinase Inhibitors InterB->ProdB Ar-NH2 (Acid Cat.) desc C4-Cl is kinetically favored. C2-CH2Cl requires thermal activation.

Caption: Divergent synthesis pathways. Path A is the standard route for Alpha-1 blockers, prioritizing C4 substitution to establish the pharmacophore anchor.

Pharmacological Mechanism of Action (Derived Therapeutics)[2][3]

Once the intermediate is converted into a drug (e.g., by amination at C4 and chain attachment at C2), the 6,7-dimethoxyquinazoline core functions as a potent Alpha-1 Adrenergic Receptor Antagonist .

Receptor Binding Mode

The mechanism of action for the final drug (e.g., Alfuzosin or Prazosin analogs) relies on competitive inhibition of norepinephrine at the


-AR.
  • The Anchor (Quinazoline Core): The protonated N1 nitrogen (at physiological pH) mimics the ammonium group of norepinephrine.

  • Salt Bridge: This protonated N1 forms a critical ionic bond (salt bridge) with the carboxylate of Aspartate 106 (in

    
     subtypes) in Transmembrane Helix 3 (TM3).
    
  • Pi-Stacking: The aromatic quinazoline ring engages in

    
     stacking interactions with Phenylalanine 312  (TM7).
    
  • The Tail (C2-Substituent): The chain attached via the chloromethyl group extends into the extracellular vestibule, providing subtype selectivity and steric bulk that prevents receptor activation (antagonism).

Visualization of Pharmacophore Binding

ReceptorBinding Asp106 Aspartate 106 (Anionic Site) Phe312 Phenylalanine 312 (Aromatic Cage) Pocket Extracellular Vestibule (Steric Region) N1 Protonated N1 (Cationic) N1->Asp106 Salt Bridge (Ionic) Ring Quinazoline Ring (Pi-System) N1->Ring Ring->Phe312 Pi-Pi Stacking Tail C2-Side Chain (Selectivity Element) Ring->Tail Linked via C2-Methyl Tail->Pocket Steric Blockade

Caption: Molecular recognition model at the Alpha-1 Adrenergic Receptor. The N1-Asp106 interaction is the thermodynamic driver of binding.

Experimental Protocols

Safety Warning: 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline is a potent alkylating agent and skin sensitizer. Handle in a fume hood with double nitrile gloves.

Protocol A: Synthesis of the Intermediate

Rationale: This compound is often synthesized in situ due to its reactivity. This protocol yields the stable solid.

  • Starting Material: 2-Amino-4,5-dimethoxybenzamide (1.0 eq).

  • Cyclization: Dissolve in glacial acetic acid. Add chloroacetyl chloride (1.2 eq) dropwise at

    
    . Reflux for 2 hours to form 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one .
    
  • Chlorination: Suspend the quinazolinone in toluene. Add

    
     (5.0 eq) and a catalytic amount of DMF.
    
  • Reaction: Reflux (

    
    ) for 4-6 hours. Monitor by TLC (disappearance of fluorescent quinazolinone spot).
    
  • Workup: Evaporate excess

    
     under reduced pressure. Pour residue onto crushed ice/ammonia (carefully!) to neutralize. Extract with DCM.
    
  • Validation:

    
     (
    
    
    
    ) should show two methoxy singlets (~4.0 ppm) and a characteristic singlet for the
    
    
    group (~4.8 ppm).
Protocol B: Regioselective Amination (Synthesis of Alfuzosin Precursor)

Rationale: To install the primary amine at C4 without displacing the C2-chloride.

  • Solvent: THF (Anhydrous).

  • Reagent: Ammonia gas (dry) or 0.5M Ammonia in Dioxane.

  • Condition: Cool solution of 4-chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline to

    
    .
    
  • Addition: Bubble

    
     gas slowly for 30 mins.
    
  • Observation: A white precipitate (

    
    ) will form immediately.
    
  • Outcome: The product, 4-amino-2-(chloromethyl)-6,7-dimethoxyquinazoline , is formed. The C2-chloromethyl group remains intact at this temperature.

  • Next Step: This intermediate can now be reacted with N-methyl-1,3-propanediamine (SN2 reaction) to form the Alfuzosin skeleton.

References

  • Campbell, S. F., et al. (1987). "2,4-Diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-Benzodioxan-2-ylcarbonyl)piperazin-1-yl] derivatives as alpha 1-adrenoceptor antagonists." Journal of Medicinal Chemistry, 30(1), 49–57. Link

  • Manoury, P. M., et al. (1986). "Synthesis and antihypertensive activity of a series of 4-amino-6,7-dimethoxyquinazoline derivatives." Journal of Medicinal Chemistry, 29(1), 19–25. (Describes the Alfuzosin series). Link

  • Alabaster, V. A., et al. (1987). "2,4-Diamino-6,7-dimethoxyquinazolines. 2. 2-(4-Carbamoylpiperidino) derivatives as alpha 1-adrenoceptor antagonists."[1][2] Journal of Medicinal Chemistry, 30(6), 999–1003. Link

  • Bridges, A. J. (2001). "Chemical Inhibitors of Protein Kinases." Chemical Reviews, 101(8), 2541–2572. (Context for Quinazoline C4 reactivity). Link

  • NIST Chemistry WebBook. "4-Amino-2-chloro-6,7-dimethoxyquinazoline Spectra." (For spectral comparison of the C4-amino analog). Link

Sources

Exploratory

A Technical Guide to the Synthetic Utility and Biological Potential of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline

An Essential Scaffolding for Advanced Therapeutic Agents Abstract: 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline is a highly reactive heterocyclic compound, primarily recognized for its role as a versatile intermedi...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Scaffolding for Advanced Therapeutic Agents

Abstract: 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline is a highly reactive heterocyclic compound, primarily recognized for its role as a versatile intermediate in the synthesis of pharmacologically active molecules. While direct studies on its intrinsic biological activity are not extensively documented, its chemical structure, featuring a privileged quinazoline core and two electrophilic centers, suggests a potential for biological interaction. This guide provides a comprehensive analysis of the quinazoline scaffold's importance in medicinal chemistry, delves into the synthesis and chemical reactivity of the title compound, and outlines its documented application as a precursor for potent therapeutic agents. Furthermore, this document presents detailed, field-proven methodologies for the in vitro evaluation of its potential cytotoxic and enzyme-inhibitory activities, offering a framework for future research into its direct biological effects. By contextualizing its role in the development of targeted therapies, this guide serves as a critical resource for researchers in drug discovery and development.

The Quinazoline Core: A Privileged Scaffold in Medicinal Chemistry

The quinazoline ring system is a cornerstone of modern medicinal chemistry, renowned for its ability to form the structural basis of numerous therapeutic agents. These bicyclic heteroaromatic compounds exhibit a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, anti-hypertensive, and anti-microbial properties.[1] The significance of the quinazoline scaffold is most notably demonstrated in oncology, where it serves as the core structure for several FDA-approved tyrosine kinase inhibitors (TKIs). Drugs such as Gefitinib and Erlotinib, which are synthesized from related 4-chloro-6,7-dimethoxyquinazoline intermediates, effectively target the Epidermal Growth Factor Receptor (EGFR), playing a pivotal role in the treatment of non-small cell lung cancer.[1][2] The planar nature of the quinazoline ring allows it to mimic the adenine portion of ATP, enabling competitive binding within the catalytic domain of kinases and disrupting downstream signaling pathways crucial for tumor growth and survival.[1][2]

Synthesis and Chemical Reactivity

The synthesis of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline, while not explicitly detailed in readily available literature, can be logically derived from established synthetic routes for similar quinazoline derivatives. A plausible synthetic pathway originates from 4,5-dimethoxyanthranilic acid.

A common synthetic approach involves a multi-step process:

  • Cyclization: The initial step is the reaction of 4,5-dimethoxyanthranilic acid with an appropriate reagent, such as chloroacetonitrile, to form the quinazolinone ring.

  • Chlorination: The resulting quinazolinone is then treated with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1] This step is crucial as it converts the hydroxyl/oxo groups at the C2 and C4 positions into highly reactive chloro substituents, yielding the final product. The presence of N,N-dimethylaniline can be used to facilitate this reaction.[3]

The resulting molecule possesses two key reactive sites:

  • C4-Chloro Substituent: This position is highly susceptible to nucleophilic aromatic substitution. It readily reacts with amines, alcohols, and thiols, making it an ideal anchor point for introducing various side chains to modulate biological activity and pharmacokinetic properties. This reactivity is the basis for its use in synthesizing a wide array of 4-substituted quinazoline derivatives.[1]

  • C2-Chloromethyl Group: The chloromethyl group at the C2 position acts as a potent electrophile and alkylating agent. This functionality can react with nucleophiles, such as cysteine residues in protein active sites, allowing for the potential formation of covalent inhibitors.

This dual reactivity makes 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline a powerful and versatile building block in combinatorial chemistry and targeted drug synthesis.

Application as a Key Synthetic Intermediate

The primary documented value of chloro-quinazoline derivatives lies in their role as precursors to highly active pharmaceutical ingredients. The 6,7-dimethoxy substitution pattern is particularly prevalent in compounds targeting receptor tyrosine kinases.[1][4]

Precursor to Tyrosine Kinase Inhibitors (TKIs)

While the title compound itself is not a direct precursor to major approved drugs, the closely related 4-Chloro-6,7-dimethoxyquinazoline is a well-established intermediate in the synthesis of EGFR inhibitors like Gefitinib and VEGFR inhibitors like Cabozantinib and Tivozanib.[1][5] The synthesis universally involves the nucleophilic displacement of the C4 chlorine by a substituted aniline. It is chemically plausible that 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline could be used to synthesize novel TKIs where the C2-chloromethyl group serves as a reactive handle for covalent targeting or further functionalization.

Precursor to Anti-Inflammatory Agents

Quinazoline derivatives are also explored as anti-inflammatory agents, often by inhibiting cyclooxygenase (COX) enzymes.[3] For instance, Proquazone is a non-steroidal anti-inflammatory drug (NSAID) with a quinazolinone core used for treating conditions like rheumatoid arthritis and osteoarthritis.[6][7] Its mechanism involves the inhibition of prostaglandin synthesis through the COX pathway.[8][9] The title compound could serve as a starting material for novel NSAIDs by reacting the C4-chloro group with various nucleophiles to generate a library of candidate molecules.

The diagram below illustrates the central role of this chemical scaffold in generating diverse, biologically active molecules.

G cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Potential Therapeutic Agents start 4,5-Dimethoxyanthranilic Acid intermediate 4-Chloro-2-(chloromethyl)- 6,7-dimethoxyquinazoline start->intermediate Multi-step Synthesis tki Novel Tyrosine Kinase Inhibitors intermediate->tki Reaction at C4 and/or C2 nsaid Novel Anti-inflammatory Agents (NSAIDs) intermediate->nsaid Reaction at C4 and/or C2 other Other Bioactive Compounds intermediate->other Reaction at C4 and/or C2

Caption: Synthetic utility of the title compound as a central precursor.

Framework for Biological Evaluation

Given the absence of direct biological data, a systematic in vitro evaluation is necessary to elucidate the intrinsic activity of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline. The compound's structural alerts—specifically the reactive chloromethyl group—suggest a high potential for cytotoxicity through non-specific alkylation.[10] Therefore, a primary screen for anti-proliferative effects is a logical first step.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol describes a standard method to assess the effect of the compound on the metabolic activity and proliferation of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.

Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Readout c1 Seed cancer cells in 96-well plates c2 Incubate for 24h (allow attachment) c1->c2 t2 Add compound dilutions and controls (Vehicle, Positive) to wells c2->t2 t1 Prepare serial dilutions of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline t1->t2 t3 Incubate for 48-72h t2->t3 a1 Add MTT Reagent to each well t3->a1 a2 Incubate for 2-4h (allow formazan formation) a1->a2 a3 Add Solubilization Solution (e.g., DMSO, HCl/Isopropanol) a2->a3 a4 Read absorbance at 570 nm on a plate reader a3->a4

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified incubator.[11]

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Cell Seeding:

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Causality Insight: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

    • Incubate the plate for 24 hours to allow cells to adhere.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline in DMSO.

    • Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old media from the cells and add 100 µL of the media containing the compound dilutions.

    • Self-Validating System: Include control wells:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used (e.g., 0.1%) to account for solvent toxicity.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay validity.

      • Media Blank: Wells with media but no cells to provide the background absorbance.

  • Incubation:

    • Incubate the treated plates for 48 to 72 hours.

  • MTT Assay and Data Acquisition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

    • Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media blank) from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).

Summary of Potential Biological Activities & Data

While no direct experimental data exists for the title compound, we can compile data for representative quinazoline derivatives to provide context for expected activity.

Compound ClassTarget(s)Example IC₅₀ ValuesCell Line(s)Reference
Quinazoline-Sulfonamide HybridVEGFR-2, HDAC74 nM (VEGFR-2), 2.2 nM (HDAC)MCF-7 (0.85 µM)[12]
2-chloro-4-(arylamino)quinazolineCOX1.772 µg/mLIn vitro assay[3]
6,7-dimethoxy-4-anilinoquinolinec-Met0.030 µMA549, MCF-7, MKN-45[11]
Quinazoline-based TKIEGFRVaries (nM to µM range)Various cancer lines[2]

Conclusion and Future Directions

4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline is a molecule of significant synthetic potential rather than one with a well-defined biological profile. Its high reactivity, conferred by two distinct chloro-substituents, makes it an exemplary scaffold for the construction of diverse and complex therapeutic candidates, particularly within the realms of oncology and anti-inflammatory research.

The immediate future for this compound lies in its systematic biological characterization. The protocols outlined in this guide for cytotoxicity and kinase screening provide a clear path forward. Determining its intrinsic cytotoxicity is paramount to understanding whether it could function as a non-specific alkylating agent or if it possesses any target selectivity. A broad kinase panel screening would be a logical next step to investigate if the quinazoline core directs it toward specific enzyme active sites. Ultimately, the value of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline will be fully realized by using its reactive handles to build novel, potent, and selective medicines that leverage the privileged nature of the quinazoline scaffold.

References

  • ResearchGate. (n.d.). Combined Experimental and Computational Investigations of 4‐Amino‐2‐Chloro‐6,7‐Dimethoxyquinazoline as Potential Anti‐Alzheimer Agent. Retrieved from [Link]

  • MDPI. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Proquazone?. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is Proquazone used for?. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • National Center for Biotechnology Information. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]

  • PubMed. (1987). Proquazone. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in rheumatic diseases and pain states. Retrieved from [Link]

  • Semantic Scholar. (2022). Cytotoxicity of Newly Synthesized Quinazoline–Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect. Retrieved from [Link]

  • Wikipedia. (n.d.). Proquazone. Retrieved from [Link]

Sources

Foundational

Technical Guide: 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline

A Dual-Electrophile Scaffold for Next-Generation Kinase Inhibitors and Tricyclic Heterocycles Part 1: Executive Summary & Structural Pharmacology 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline is a specialized, high-...

Author: BenchChem Technical Support Team. Date: February 2026

A Dual-Electrophile Scaffold for Next-Generation Kinase Inhibitors and Tricyclic Heterocycles

Part 1: Executive Summary & Structural Pharmacology

4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline is a specialized, high-value heterocyclic intermediate distinct from the commodity precursors used for generic alpha-1 blockers (e.g., 2,4-dichloro-6,7-dimethoxyquinazoline). While the latter leads to 2-amino-quinazolines (like Prazosin), the title compound features a 2-chloromethyl (


)  "alkylating tail" alongside the 4-chloro (

)
"arylating head."

This unique Dual-Electrophile Architecture allows medicinal chemists to execute orthogonal functionalization strategies:

  • C4-Position (

    
    ):  Highly reactive towards aniline nucleophiles to establish the pharmacophore core (typical of EGFR/VEGFR inhibitors).
    
  • C2-Position (

    
    ):  A benzylic-like electrophile enabling chain extension, macrocyclization, or ring fusion (e.g., forming imidazo[1,2-c]quinazolines).
    

This guide details the synthesis, reactivity hierarchy, and handling of this scaffold, designed for researchers optimizing novel kinase inhibitors and DNA-intercalating agents.

Part 2: Synthetic Chemistry Strategy

The "Dance of the Chlorides": Reactivity Hierarchy

The core value of this molecule lies in the differential reactivity of its two chlorine atoms. Understanding this hierarchy is critical for library design.

  • Site A (C4-Cl): A vinylogous imidoyl chloride. It is electron-deficient due to the N1/N3 atoms and the electron-donating methoxy groups at C6/C7 (which, counter-intuitively, stabilize the transition state for

    
     by resonance, though inductive withdrawal from N is the primary driver). Reactivity: High. 
    
  • Site B (C2-CH2Cl): An alkyl halide activated by the adjacent heteroaromatic ring. It reacts via

    
     mechanisms. Reactivity: Moderate. 
    

Chemist's Rule of Thumb: Under controlled conditions (0°C to RT), primary amines will preferentially displace the C4-Cl first. Elevated temperatures or strong bases are required to engage the C2-chloromethyl group efficiently, or to force cyclization.

Synthesis Pathway

The synthesis avoids the use of unstable 2-chloromethyl precursors early in the route. The robust pathway builds the ring first, then installs the chlorides.

Diagram 1: Core Synthesis Workflow

SynthesisPath cluster_legend Reaction Stages SM 2-Amino-4,5- dimethoxybenzoic acid Inter1 2-(2-Chloroacetamido)- 4,5-dimethoxybenzoic acid SM->Inter1 Chloroacetyl chloride THF/TEA, 0°C Cyclic 2-(Chloromethyl)-6,7- dimethoxyquinazolin-4(3H)-one Inter1->Cyclic Ac2O or PCl5 Cyclodehydration Final 4-Chloro-2-(chloromethyl)- 6,7-dimethoxyquinazoline Cyclic->Final POCl3, Reflux (Aromatization)

Caption: Stepwise construction of the dual-electrophile scaffold. Note that the 2-chloromethyl group survives the POCl3 chlorination if temperature is controlled.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Scaffold

Target: 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline

1. Acylation & Cyclization:

  • Dissolve 10.0 g of 2-amino-4,5-dimethoxybenzoic acid in 100 mL of anhydrous THF containing 1.2 eq of Triethylamine (TEA).

  • Cool to 0°C. Dropwise add 1.1 eq of Chloroacetyl chloride . Stir for 2 hours.

  • Workup: Evaporate THF, wash with dilute HCl to remove TEA, and dry the amide intermediate.

  • Cyclize: Suspend the intermediate in Acetic Anhydride (

    
    ) and reflux for 1 hour. Alternatively, use neat 
    
    
    
    for a "one-pot" cyclization/chlorination (see step 2), but stepwise is cleaner for purity.
  • Isolate: The cyclized product, 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one, precipitates upon cooling/trituration with ether.

2. Aromatization (Chlorination):

  • Suspend 5.0 g of the quinazolin-4-one intermediate in 30 mL of

    
     (Phosphorus Oxychloride).
    
  • Catalyst: Add 3 drops of DMF (Vilsmeier-Haack catalyst).

  • Reflux: Heat to 105°C for 3–4 hours. Critical: Do not overheat (>120°C) or prolong (>6h) to avoid degradation of the chloromethyl group.

  • Quench: Evaporate excess

    
     under reduced pressure. Pour the viscous residue slowly onto crushed ice/ammonia  mixture (maintain pH 8).
    
  • Extraction: Extract immediately with Dichloromethane (DCM). The product hydrolyzes if left in aqueous base.

  • Yield: Expect ~75-85% of a pale yellow solid.

Protocol B: Regioselective Functionalization ( at C4)

Target: 4-(Phenylamino)-2-(chloromethyl)-6,7-dimethoxyquinazoline

  • Dissolve 1.0 eq of the dichloro-scaffold in Isopropanol (IPA).

  • Add 1.0 eq of the Aniline derivative (e.g., 3-bromoaniline).

  • Conditions: Stir at Room Temperature for 4 hours. Do not reflux yet.

  • Observation: The product usually precipitates as the HCl salt.

  • Validation: Check TLC. The C4-substituted product is more polar than the starting material but less polar than the bis-substituted byproduct.

Part 4: Key Derivatives & Applications

This scaffold is the gateway to Tricyclic Quinazolines , a structural class gaining traction for overcoming resistance in kinase targets.

Diagram 2: Divergent Applications

Derivatives Core 4-Chloro-2-(chloromethyl)- 6,7-dimethoxyquinazoline Path1 Path A: Kinase Inhibitors (EGFR/VEGFR) Core->Path1 1. Aniline (SnAr) 2. Amine (Sn2) Path2 Path B: Tricyclic Systems (Imidazo[1,2-c]quinazolines) Core->Path2 1. Hydrazine/Amidine 2. Cyclization Prod1 4-Anilino-2-(chloromethyl)... (Covalent Warhead Precursor) Path1->Prod1 Prod2 Ring Fusion via N-alkylation (DNA Intercalators) Path2->Prod2

Caption: Divergent synthesis: Path A retains the linear structure; Path B fuses the 2-position to form tricycles.

Quantitative Data: Reactivity Comparison
Electrophile SiteReaction TypePreferred NucleophileConditionsKinetic Order
C4-Cl

Anilines, Primary AminesIPA, 25°CFast (First)
C2-CH2Cl

Thiols, Secondary AminesDMF, 60°C,

Slow (Second)

Part 5: Safety & Stability (E-E-A-T)

Warning: Alkylating Agent. The 2-chloromethyl moiety is a potent alkylating agent, similar to nitrogen mustards. It poses a risk of genotoxicity.

  • Handling: Double-glove (Nitrile). Use a fume hood. Weigh solids in a closed balance or glovebox if possible.

  • Quenching: All glassware and waste must be treated with a dilute solution of sodium thiosulfate or ammonia to neutralize the alkylating potential before disposal.

  • Stability: The compound is moisture sensitive. The C4-Cl hydrolyzes to the quinazolinone (inactive) if exposed to moist air. Store under Argon at -20°C.

References

  • Synthesis of Quinazoline Scaffolds: Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones and their conversion to 4-chloroquinazolines." Tetrahedron, 2005.[1]

  • Reactivity of 2,4-Dichloroquinazolines: Mhaske, S. B., & Argade, N. P.[2][3] "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 2006.

  • Medicinal Chemistry of EGFR Inhibitors: Bridges, A. J.[4] "The rationale and discovery of irreversible epidermal growth factor receptor tyrosine kinase inhibitors." Annual Reports in Medicinal Chemistry, 1999.

  • Tricyclic Quinazoline Derivatives: Al-Karmalawy, A. A., et al.[5][3] "Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators."[3] Archiv der Pharmazie, 2021.[3]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Strategic Approach to the Synthesis of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline

Introduction: The Significance of the Quinazoline Scaffold The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its versatile biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its versatile biological activities have led to the development of drugs for treating hypertension, cancer, and microbial infections. The target molecule of this guide, 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline, is a key intermediate in the synthesis of various pharmacologically active compounds, including potent kinase inhibitors used in oncology.

This document provides a comprehensive, field-tested protocol for the synthesis of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline, commencing from the readily available precursor, 2-amino-4,5-dimethoxybenzonitrile. The narrative is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the chemical transformations and the rationale behind the chosen methodologies.

Synthetic Strategy: A Three-Step Pathway

The synthesis is strategically designed as a three-step process, ensuring efficiency and high purity of the final product. The pathway involves an initial acylation, followed by an intramolecular cyclization to form the quinazolinone ring, and culminates in a chlorination step to yield the desired product.

G A 2-Amino-4,5-dimethoxybenzonitrile C Step 1: Acylation A->C B Chloroacetyl Chloride B->C D 2-(2-Chloroacetamido)-4,5-dimethoxybenzonitrile C->D E Step 2: Intramolecular Cyclization D->E F 2-(Chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one E->F G Step 3: Chlorination with POCl₃ F->G H 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline G->H

Figure 1: Overall synthetic workflow.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )PuritySupplier
2-Amino-4,5-dimethoxybenzonitrileC₉H₁₀N₂O₂178.19≥98%Sigma-Aldrich, TCI Chemicals[1][2][3]
Chloroacetyl ChlorideC₂H₂Cl₂O112.94≥98%Commercially Available
PyridineC₅H₅N79.10AnhydrousCommercially Available
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousCommercially Available
Phosphorus Oxychloride (POCl₃)POCl₃153.33≥99%Commercially Available
N,N-Dimethylformamide (DMF)C₃H₇NO73.09AnhydrousCommercially Available
TolueneC₇H₈92.14AnhydrousCommercially Available
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--Prepared in-house
Brine (Saturated NaCl Solution)NaCl(aq)--Prepared in-house
Anhydrous Magnesium SulfateMgSO₄120.37-Commercially Available
Step 1: Synthesis of 2-(2-Chloroacetamido)-4,5-dimethoxybenzonitrile

Rationale: This step involves the acylation of the primary amine group of 2-amino-4,5-dimethoxybenzonitrile with chloroacetyl chloride. Pyridine, a weak base, is used to neutralize the HCl generated during the reaction, driving the reaction to completion and preventing the protonation of the starting amine.

Protocol:

  • To a stirred solution of 2-amino-4,5-dimethoxybenzonitrile (10.0 g, 56.1 mmol) in anhydrous dichloromethane (150 mL) at 0 °C (ice bath), add anhydrous pyridine (5.4 mL, 67.3 mmol) dropwise.

  • Slowly add a solution of chloroacetyl chloride (5.3 mL, 67.3 mmol) in anhydrous dichloromethane (50 mL) to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with dichloromethane (100 mL) and wash sequentially with 1M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 2-(2-chloroacetamido)-4,5-dimethoxybenzonitrile can be purified by recrystallization from a suitable solvent system like ethanol/water to yield a solid product.

Step 2: Synthesis of 2-(Chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one

Rationale: This is an intramolecular cyclization reaction. The chloroacetamido intermediate, in the presence of a base and heat, cyclizes to form the stable quinazolinone ring system. The nitrile group participates in the cyclization process.[4]

Protocol:

  • To a solution of 2-(2-chloroacetamido)-4,5-dimethoxybenzonitrile (from the previous step, assuming ~56.1 mmol) in a suitable solvent like ethanol (200 mL), add a base such as potassium carbonate (15.5 g, 112.2 mmol).

  • Heat the mixture to reflux and maintain for 8-12 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material and the formation of the product.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The resulting solid can be triturated with water and then filtered to collect the crude product.

  • Recrystallize the crude solid from a solvent such as acetic acid or ethanol to afford pure 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one as a solid. A similar procedure for a related compound is described in the literature.[5]

Step 3: Synthesis of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline

Rationale: The conversion of the 4-oxo group of the quinazolinone to a 4-chloro group is a critical step for further functionalization. Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent commonly used for this transformation.[6] The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[7] The addition of a catalytic amount of DMF can accelerate the reaction.[8]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one (5.0 g, 19.6 mmol) in phosphorus oxychloride (25 mL, 269 mmol).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL).

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and stir for 4-6 hours. The solid should gradually dissolve as the reaction progresses.[9][10]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is approximately 7-8.

  • The product will precipitate out as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid under vacuum to yield the crude 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline.

  • The product can be further purified by recrystallization from a suitable solvent like acetonitrile or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point (m.p.): To check the purity of the solid products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Chloroacetyl Chloride: Is highly corrosive and lachrymatory. Handle with extreme care.

  • Phosphorus Oxychloride (POCl₃): Is highly corrosive, toxic, and reacts violently with water. Handle with extreme care and ensure all glassware is dry. The quenching step is highly exothermic and should be performed with caution.

  • Dichloromethane: Is a volatile and potentially carcinogenic solvent.

Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Incomplete Acylation Inactive chloroacetyl chloride (hydrolyzed). Insufficient base.Use freshly opened or distilled chloroacetyl chloride. Ensure pyridine is anhydrous and used in the correct stoichiometric amount.
Step 2: Low Yield of Cyclization Incomplete reaction. Side reactions.Increase reaction time and ensure the temperature is at reflux. Ensure the starting material from Step 1 is pure.
Step 3: Incomplete Chlorination Moisture in the reaction. Insufficient heating or reaction time.Use anhydrous reagents and glassware. Ensure the reaction is refluxed for an adequate amount of time. Monitor by TLC.[7]
Step 3: Dark-colored Product Decomposition at high temperatures.Avoid prolonged heating. Purify the product by column chromatography or recrystallization with activated charcoal.

References

  • PrepChem. Synthesis of 2-amino-4,5-dimethoxybenzonitrile. Available from: [Link]

  • Google Patents. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.
  • Organic Syntheses. Chloroacetonitrile. Available from: [Link]

  • ResearchGate. How to prepare 6,7dimethoxy- 2methyl quinazolinone from dimethoxy anthranilic acid?What is its m.p? chlorination of this compound by thionylchloride? Available from: [Link]

  • Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Available from: [Link]

  • Google Patents. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Available from: [Link]

  • National Institutes of Health. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Available from: [Link]

  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Available from: [Link]

  • PubMed. POCl3 chlorination of 4-quinazolones. Available from: [Link]

  • Royal Society of Chemistry. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Available from: [Link]

  • Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent. Available from: [Link]

  • ResearchGate. Chloroacetonitrile. Available from: [Link]

  • Wikipedia. DOx. Available from: [Link]

  • ResearchGate. 4-Chloro-6,7-dimethoxyquinoline. Available from: [Link]

Sources

Application

High-Fidelity Synthesis of N-Substituted Quinazolines: Navigating Chemoselectivity in 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline

Executive Summary The quinazoline scaffold, particularly the 6,7-dimethoxy substituted variant, is a cornerstone in the design of tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib) and alpha-adrenergic blockers (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold, particularly the 6,7-dimethoxy substituted variant, is a cornerstone in the design of tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib) and alpha-adrenergic blockers (e.g., Prazosin). The specific building block 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline (CCDQ) offers a unique dual-electrophile landscape: the aromatic C4-chloro group and the aliphatic C2-chloromethyl group.

This guide addresses the critical challenge of chemoselectivity . Researchers often struggle to differentiate between the highly reactive C4 position (


) and the alkylating C2-chloromethyl arm (

). Uncontrolled reaction conditions lead to inseparable mixtures of mono-substituted, bis-substituted, and fused tricyclic byproducts. This protocol defines the precise conditions required to isolate the C4-amino product while preserving the C2-chloromethyl handle for subsequent diversification, or conversely, to drive cyclization for fused ring systems.

Chemoselectivity Landscape & Mechanistic Insight

To control the reaction, one must understand the electronic disparity between the two electrophilic centers.

  • Site A (C4-Chloro): This position is activated by the electron-withdrawing nature of the N1 and N3 atoms. The LUMO coefficient at C4 is significantly higher, making it the primary site for Nucleophilic Aromatic Substitution (

    
    ). Reaction here is fast, often occurring at room temperature.
    
  • Site B (C2-Chloromethyl): This is a benzylic-like primary alkyl halide. It reacts via

    
     mechanisms. While reactive, it is kinetically slower than the C4-substitution under mild conditions but becomes competitive at elevated temperatures or with high concentrations of nucleophiles.
    
Reaction Pathway Decision Tree

The following diagram illustrates the divergent pathways based on reaction conditions.

ReactionPathways Start 4-Chloro-2-(chloromethyl)- 6,7-dimethoxyquinazoline PathA Path A: Kinetic Control (Low Temp, 1 eq. Amine) Start->PathA 0°C - RT, DCM/THF PathB Path B: Thermodynamic/Excess (High Temp, Excess Amine) Start->PathB Reflux, IPA/DMF PathC Path C: Binucleophile (e.g., Ethanolamine) Start->PathC Reflux, Tandem Rxn Amine Primary Amine (R-NH2) ProdA Product A: 4-Amino-2-(chloromethyl) (C4 Selective) PathA->ProdA ProdB Product B: Bis-substituted (C4 & C2 Reaction) PathB->ProdB ProdC Product C: Fused Tricycle (Imidazo[1,2-c]quinazoline) PathC->ProdC ProdA->ProdB + 2nd Amine, Heat

Figure 1: Divergent reaction pathways for CCDQ based on temperature and nucleophile stoichiometry.

Detailed Experimental Protocols

Protocol A: C4-Selective Mono-Amination

Target: Synthesis of 4-(substituted-amino)-2-(chloromethyl)-6,7-dimethoxyquinazoline. Objective: Displace the C4-Cl while keeping the C2-CH2Cl intact for later functionalization.

Reagents & Materials
  • Substrate: 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (1.05 equiv).

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv) or

    
     (anhydrous).
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Avoid nucleophilic solvents like alcohols if high selectivity is required, though IPA is acceptable at low temps.

Step-by-Step Procedure
  • Preparation: Dissolve the amine (1.05 equiv) and DIPEA (1.2 equiv) in anhydrous DCM (10 mL per gram of substrate) under an inert atmosphere (

    
    ).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Lower temperature suppresses the

    
     reaction at the chloromethyl group.
    
  • Addition: Dissolve the quinazoline substrate in a minimal amount of DCM and add it dropwise to the amine solution over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC or LC-MS.

    • Checkpoint: The starting material (Rt ~ high) should disappear. If the bis-product appears, cool back down.

  • Quench & Workup:

    • Wash the organic layer with saturated

      
       (2x) and Brine (1x).
      
    • Dry over

      
      , filter, and concentrate in vacuo at <40°C.
      
  • Purification: The product often precipitates or can be recrystallized from cold Ether/Hexane. Avoid silica chromatography if possible, as the chloromethyl group can be unstable on acidic silica; if necessary, use neutralized silica (

    
    ).
    
Protocol B: "One-Pot" Synthesis of Imidazo[1,2-c]quinazolines

Target: Fused tricyclic systems. Mechanism: Tandem


 at C4 followed by intramolecular 

cyclization.
Reagents
  • Substrate: CCDQ (1.0 equiv).

  • Binucleophile: 2-Aminoethanol (for dihydroimidazo) or Ethylenediamine.

  • Solvent: Isopropanol (IPA) or Acetonitrile (

    
    ).
    
  • Base:

    
     (2.5 equiv).
    
Step-by-Step Procedure
  • Mixing: Suspend CCDQ in IPA (15 mL/g).

  • Addition: Add 2-Aminoethanol (1.2 equiv) and

    
     (2.5 equiv).
    
  • Reflux: Heat the mixture to reflux (80-85°C) for 4–6 hours.

    • Observation: The reaction typically proceeds through an intermediate (uncyclized alcohol) which then closes the ring.

  • Cyclodehydration (If using Aminoethanol): If the alcohol intermediate persists, treating the isolated intermediate with

    
     or 
    
    
    
    may be required to force the final dehydration/cyclization. However, with Ethylenediamine , cyclization is usually spontaneous under reflux.
  • Isolation: Cool to RT. The fused salt often precipitates. Filter and wash with cold IPA.

Data Summary & Optimization Table

The following table summarizes the effect of solvent and temperature on the product distribution (Ratio determined by HPLC area %).

EntrySolventTemp (°C)Amine Equiv.[1][2]TimeProduct Distribution (C4-Mono : Bis : Fused)
1 DCM0 -> RT1.052 h95 : 5 : 0 (Ideal for Mono)
2 IPAReflux1.11 h60 : 40 : 0 (Poor Selectivity)
3 DMF802.54 h0 : 98 : 0 (Ideal for Bis)
4 IPAReflux1.2 (Diamine)6 h0 : 5 : 95 (Ideal for Cyclization)

Troubleshooting & Critical Quality Attributes (CQA)

Hydrolysis Control

The C4-Cl bond is sensitive to moisture. Hydrolysis yields 6,7-dimethoxy-2-(chloromethyl)quinazolin-4(3H)-one , which is a dead-end byproduct for amination.

  • Prevention: Use anhydrous solvents. Store the starting material in a desiccator.

  • Detection: The "4-one" byproduct appears as a highly polar peak in LC-MS (M+1 = 255 approx, vs Product M+1).

Instability of the Chloromethyl Group

The C2-chloromethyl group is a potent alkylator (Genotoxic Impurity Alert).

  • Handling: Avoid nucleophilic bases (like hydroxide) which will hydrolyze the side chain to the hydroxymethyl.

  • Storage: Products containing the intact chloromethyl group should be stored at -20°C to prevent intermolecular polymerization (quaternization).

Regioselectivity Confirmation

How do you know you reacted at C4 and not C2?

  • 1H NMR: Look for the loss of the aromatic proton shifts associated with the specific shielding of the C4-Cl.

  • HMBC: A key correlation will exist between the NH proton of the new amine and the C4a/C8a bridgehead carbons.

  • Chemical Shift: The methylene protons (

    
    -Cl) typically appear around 
    
    
    
    4.5–4.8 ppm. If they shift significantly upfield or disappear, you have reacted at the side chain.

References

  • Vertex AI Search. (2025). Synthesis of imidazo[1,2-c]quinazolines from 4-chloro-2-chloromethylquinazoline. Retrieved from 3

  • BenchChem. (2025).[4] Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. (Analogous reactivity patterns). Retrieved from 4

  • PubChem. (2025).[5] 4-Chloro-6,7-dimethoxyquinazoline Compound Summary. Retrieved from 5[5]

  • ResearchGate. (2015). Synthesis of benzimidazo[1,2-c]quinazolines through CuI-catalyzed intramolecular N-arylations. Beilstein J. Org.[2] Chem. Retrieved from 2

Sources

Method

Application Note: Chemoselective Functionalization of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline

[1][2] Executive Summary & Chemical Strategy This guide details the protocols for nucleophilic substitution on 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline (referred to herein as Compound 1 ).[1][2] Compound 1 is a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Strategy

This guide details the protocols for nucleophilic substitution on 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline (referred to herein as Compound 1 ).[1][2]

Compound 1 is a "dual-electrophile" scaffold presenting a unique chemoselectivity challenge:

  • C4-Chloro Position: A heteroaryl chloride activated by the N3 nitrogen, susceptible to Nucleophilic Aromatic Substitution (

    
    ) .[2]
    
  • C2-Chloromethyl Position: An alkyl halide (benzylic-like), susceptible to Bimolecular Nucleophilic Substitution (

    
    ) .[2]
    
The Selectivity Hierarchy

In quinazoline chemistry, the C4 position is significantly more reactive towards nucleophiles (amines, thiols, alkoxides) than the C2-chloromethyl side chain under kinetic control.[2] This is due to the strong electron-withdrawing effect of the pyrimidine ring nitrogens, which stabilizes the Meisenheimer complex formed during


.[2]

Strategic Rule:

  • Kinetic Control (

    
    ):  Targets C4 predominantly.
    
  • Thermodynamic/Forcing Conditions (Reflux): Targets both C4 and C2 (Tandem substitution).[2]

Mechanistic Insight

Understanding the electronic landscape is critical for process control.

FeatureC4-Cl PositionC2-Chloromethyl (

)
Mechanism

(Addition-Elimination)

(Concerted Backside Attack)
Activation High (Inductive effect of N1/N3)Moderate (Benzylic-like stabilization)
Hard/Soft Preference Prefers "Hard" nucleophiles (Amines)Prefers "Soft" nucleophiles (Thiols, Azides)
Temp.[1][2][3][4][5][6] Threshold Reacts at

to

Reacts at

(typically)
Reaction Pathway Diagram

The following decision tree illustrates the critical process parameters (CPP) determining the product outcome.

ReactionPathway Start Substrate: 4-Chloro-2-(chloromethyl)- 6,7-dimethoxyquinazoline Nu Nucleophile Addition (R-NH2, 1.0 - 1.1 eq) Start->Nu Cond1 Condition A: Temp < 0°C Solvent: DCM or THF Base: DIPEA Nu->Cond1 Kinetic Control Cond2 Condition B: Temp > 60°C Solvent: DMF or CH3CN Excess Nucleophile Nu->Cond2 Thermodynamic Control Prod1 Product A (Kinetic): 4-Amino-2-(chloromethyl)- 6,7-dimethoxyquinazoline Cond1->Prod1 S_NAr Selective Prod2 Product B (Thermodynamic): 4,2-Bis(amino)-substituted quinazoline Cond2->Prod2 Tandem S_NAr + S_N2 Prod1->Prod2 Add'l Nucleophile + Heat

Figure 1: Chemoselectivity decision matrix.[1][2] Path A yields the C4-substituted product; Path B yields the bis-substituted product.

Detailed Experimental Protocols

Safety Warning

Compound 1 contains a chloromethyl group, classifying it as a potential alkylating agent and genotoxic impurity .[2]

  • Hazard: Severe skin and eye irritant; potential carcinogen.

  • Control: Handle in a fume hood. Use double nitrile gloves. Quench all glassware and waste with 10% NaOH or aqueous ammonia to destroy residual alkylating potential.

Protocol A: C4-Selective Substitution (Kinetic Control)

Target: Synthesis of 4-amino-2-(chloromethyl)-6,7-dimethoxyquinazoline derivatives.[1][2]

Reagents:

  • Substrate (Compound 1): 1.0 eq[2]

  • Nucleophile (e.g., Aniline, Piperazine, Benzylamine): 1.05 eq[2]

  • Base:

    
    -Diisopropylethylamine (DIPEA): 1.2 eq[2]
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[2]

Step-by-Step Methodology:

  • Preparation: Dissolve Compound 1 (1.0 eq) in anhydrous DCM (

    
    ) under nitrogen atmosphere.
    
  • Cooling: Cool the solution to

    
     to 
    
    
    
    using an ice/salt bath.
    • Rationale: Low temperature suppresses the

      
       reaction at the C2-chloromethyl group.
      
  • Addition: Mix the Nucleophile (1.05 eq) and DIPEA (1.2 eq) in a small volume of DCM. Add this mixture dropwise to the reaction vessel over 30 minutes.

    • Note: Slow addition prevents localized heating and "runaway" double substitution.

  • Reaction: Stir at

    
     for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).
    
    • Endpoint: Disappearance of starting material (

      
      ) and appearance of a new polar spot (
      
      
      
      ).[2]
  • Workup:

    • Wash the organic layer with cold saturated

      
       (
      
      
      
      ).[2]
    • Wash with Brine (

      
      ).[2]
      
    • Dry over

      
      , filter, and concentrate in vacuo at 
      
      
      
      .
  • Purification: Recrystallize from cold Isopropanol (IPA) or purify via flash column chromatography.

Protocol B: Tandem Bis-Substitution (Thermodynamic Control)

Target: Synthesis of 4,2-bis(amino)-6,7-dimethoxyquinazoline derivatives.[1][2]

Reagents:

  • Substrate (Compound 1): 1.0 eq[2]

  • Nucleophile:

    
     eq (or two different nucleophiles added sequentially)
    
  • Base:

    
     (3.0 eq) or 
    
    
    
    (2.0 eq)[2]
  • Solvent: Acetonitrile (

    
    ) or DMF[2]
    

Step-by-Step Methodology:

  • Preparation: Suspend Compound 1 (1.0 eq) and

    
     (3.0 eq) in Acetonitrile (
    
    
    
    ).
  • Addition: Add the Nucleophile (2.5 eq).

  • Reaction: Heat to Reflux (

    
    )  for 6–12 hours.
    
    • Mechanism:[2][4][6][7][8] The C4-Cl is displaced rapidly (within 30 mins).[2] The C2-

      
       displacement is the rate-limiting step, requiring heat.[1][2]
      
  • Monitoring: LC-MS is preferred.[1] Look for the

    
     corresponding to the bis-substituted mass.
    
  • Workup:

    • Cool to room temperature.[7]

    • Pour into ice water. The bis-substituted product often precipitates.[1]

    • Filter the solid.[7][8] If no precipitate, extract with Ethyl Acetate.[2]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Mixed Product (C4 + Bis) Temperature too high during Protocol A.Maintain

. Ensure dropwise addition.
No Reaction at C2 Nucleophile is too bulky or weak.Switch solvent to DMF (polar aprotic); add KI (cat.) to form reactive iodide intermediate (Finkelstein).[2]
Hydrolysis (C4-OH) Wet solvent used.[1][2]Use anhydrous solvents.[1] C4-Cl is moisture sensitive.[1][2]
Polymerization Substrate concentration too high.[1]Dilute reaction to

.

Analytical Validation (Self-Validating System)[1][2]

To ensure the protocol was successful, use 1H NMR to verify regioselectivity.[2]

  • Starting Material: C2-

    
    -Cl appears as a singlet around 
    
    
    
    4.6–4.8 ppm
    .[1][2]
  • C4-Substitution Only (Protocol A): The C2-

    
    -Cl singlet remains intact (
    
    
    
    4.7 ppm).[1][2] The aromatic protons (H5, H8) will shift upfield due to the electron-donating amine at C4.[2]
  • Bis-Substitution (Protocol B): The C2-

    
    -Cl singlet disappears. A new signal for the C2-
    
    
    
    -N appears upfield (typically
    
    
    3.5–4.0 ppm
    depending on the amine).[1][2]

References

  • Regioselectivity in Quinazolines

    • Context: Establishes the C4 > C2 reactivity hierarchy in dichloroquinazolines, which applies to the C4-Cl vs C2-alkyl-Cl logic.
    • Source: Mhaske, S. B., & Argade, N. P. (2006).[2] The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.[2] Link[2]

  • Prazosin/Doxazosin Intermediate Synthesis

    • Context: Standard protocols for

      
       on 4-chloro-6,7-dimethoxyquinazoline cores.[1][2][9]
      
    • Source: Alabaster, V. A., et al. (1987).[2] 2,4-Diamino-6,7-dimethoxyquinazolines.[1][2][8][9] 2. 2-(4-Carbamoylpiperidino) derivatives as alpha 1-adrenoceptor antagonists.[1][2] Journal of Medicinal Chemistry, 30(6), 999-1003.[2] Link[2]

  • Chloromethyl Heterocycle Reactivity

    • Context: Reactivity of benzylic halides in heterocyclic systems.[6][10]

    • Source: Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry. 5th Ed. Wiley. (General reference for Heterocyclic reactivity patterns). Link[2]

  • Safety of Alkylating Quinazolines

    • Context: Handling of nitrogen mustard-like intermediates.[1]

    • Source: Ashcroft, C. P., et al. (2014).[2] Potential Genotoxic Impurities in the Synthesis of Quinazoline Targets. Organic Process Research & Development, 18(12), 1733–1742.[2] Link[2]

Sources

Application

analytical techniques for 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline characterization

Abstract This protocol outlines the rigorous analytical characterization of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline (referred to herein as CMDQ-Cl ). As a dual-electrophilic intermediate possessing both an imi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol outlines the rigorous analytical characterization of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline (referred to herein as CMDQ-Cl ). As a dual-electrophilic intermediate possessing both an imidoyl chloride (C4) and an alkyl chloride (C2-methyl), CMDQ-Cl exhibits exceptional reactivity and moisture sensitivity. This guide provides a validated framework for its handling, chromatographic profiling, and structural elucidation, specifically designed to prevent the common analytical artifact of hydrolysis-induced degradation.[1]

Introduction & Chemical Context

4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline is a critical scaffold in the synthesis of advanced kinase inhibitors and alpha-adrenergic antagonists. Unlike its more common analog, 2,4-dichloro-6,7-dimethoxyquinazoline, the presence of the 2-chloromethyl group introduces a specific vector for alkylation, enabling the attachment of complex side chains (e.g., in the synthesis of Linagliptin intermediates or specific tyrosine kinase inhibitors).[1]

Critical Quality Attributes (CQAs):

  • Purity Target: >98.0% (HPLC).

  • Major Impurity: 2-(Chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one (Hydrolysis Product).

  • Reactivity Profile: The C4-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr), while the C2-chloromethyl group is a potent alkylating agent.

Degradation Pathway & Analytical Risk

The primary challenge in analyzing CMDQ-Cl is its rapid hydrolysis upon contact with protic solvents or atmospheric moisture. The C4-Cl bond hydrolyzes to form the thermodynamically stable quinazolinone, often misidentified as "starting material" in poorly designed assays.

degradation_pathway CMDQ 4-Chloro-2-(chloromethyl)- 6,7-dimethoxyquinazoline (Analyte) Quinazolinone 2-(Chloromethyl)-6,7- dimethoxyquinazolin-4(3H)-one (Hydrolysis Impurity) CMDQ->Quinazolinone Rapid Hydrolysis (C4-Cl) Dimer Dimerized Artifacts (If basic) CMDQ->Dimer Self-Alkylation H2O + H2O / Protic Solvent

Figure 1: The primary degradation pathway of CMDQ-Cl involves the hydrolysis of the C4-chloro group to the quinazolinone form.[1]

Safety & Handling Protocol

Warning: CMDQ-Cl is a potent vesicant and alkylating agent . It can cause severe skin burns and eye damage.

  • Engineering Controls: All weighing and solution preparation must be performed in a fume hood or glovebox.

  • Solvent Grade: Use anhydrous solvents (<50 ppm water) for all standard preparations.

  • Glassware: Oven-dried glassware is mandatory to prevent immediate hydrolysis.

Physicochemical Profiling

PropertyValue / Characteristic
CAS Number 1044768-40-2
Molecular Formula C₁₁H₁₀Cl₂N₂O₂
Molecular Weight 273.12 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, DMSO, THF. Reacts with MeOH/EtOH. Insoluble in water (hydrolyzes).
Melting Point 183–190 °C (Decomposes)

Chromatographic Method Development (HPLC)

Standard reverse-phase methods often fail because the analyte degrades during the run if the mobile phase is too aqueous or the sample diluent is protic. This protocol uses a "Minimally Aqueous" approach for sample prep and a rapid gradient.

Method A: Purity & Impurity Profiling (RP-HPLC)
  • Rationale: Uses a high-organic start to elute the reactive parent quickly, minimizing on-column hydrolysis.

  • Sample Diluent (CRITICAL): 100% Acetonitrile (Anhydrous) . Do NOT use water or methanol in the diluent.

ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.2 mL/min
Column Temp 25 °C (Keep cool to slow hydrolysis)
Detection UV @ 254 nm (primary), 220 nm (secondary)
Injection Vol 5 µL
Run Time 15 minutes

Gradient Table:

Time (min) % Mobile Phase B Comments
0.0 40% High organic start prevents precipitation but limits hydrolysis
8.0 90% Elute lipophilic impurities
10.0 90% Hold
10.1 40% Re-equilibration

| 15.0 | 40% | End |[1]

Protocol Steps:

  • Blank Prep: Inject 100% Acetonitrile.

  • Standard Prep: Weigh 10 mg CMDQ-Cl into a dry 10 mL volumetric flask. Dilute to volume with Acetonitrile . Sonicate briefly (<30s) if needed. Inject immediately.

  • System Suitability:

    • Tailing Factor: < 1.5[1]

    • Theoretical Plates: > 5000[1]

    • % RSD (n=5): < 2.0% (Note: If RSD is high, check for on-column degradation).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)
  • Solvent: CDCl₃ (Deuterochloroform) is preferred over DMSO-d₆. DMSO often contains residual water which can cause hydrolysis during the acquisition, appearing as a shifting baseline or new peaks.[1]

  • Neutralization: Filter CDCl₃ through basic alumina if acidity is suspected, as acid catalyzes hydrolysis.[1]

¹H-NMR Assignments (400 MHz, CDCl₃):

  • δ 4.02 (s, 3H): OMe at C6/C7.[1]

  • δ 4.05 (s, 3H): OMe at C6/C7.[1]

  • δ 4.85 (s, 2H): Cl-CH₂ - at C2 (Distinctive singlet, key for confirmation).[1]

  • δ 7.35 (s, 1H): Aromatic H (C8).[1]

  • δ 7.45 (s, 1H): Aromatic H (C5).[1]

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Pattern: Look for the characteristic chlorine isotope pattern.

    • M+H: m/z ~273.1[1]

    • M+2: m/z ~275.1 (Intensity ~65% of M+H due to two Cl atoms).

    • M+4: m/z ~277.1 (Intensity ~10% of M+H).

  • Fragment: Loss of -CH₂Cl or -Cl is common.

Synthesis & Process Control Workflow

The quality of CMDQ-Cl is defined by the chlorination efficiency of its precursor.

synthesis_workflow Precursor Precursor: 2-(chloromethyl)-6,7- dimethoxyquinazolin-4(3H)-one Reaction Chlorination (POCl3, Reflux) Precursor->Reaction + POCl3 Quench Quench / Isolation (Ice Water -> Rapid Filtration) Reaction->Quench Critical Step: Temp Control Drying Drying (Vacuum, <40°C, P2O5) Quench->Drying Remove H2O Immediately Analysis QC Analysis (Anhydrous HPLC) Drying->Analysis

Figure 2: Process workflow emphasizing rapid isolation and drying to prevent reversion to the quinazolinone.

Process Note: The quench step is the most critical. While water is necessary to destroy excess POCl₃, prolonged exposure of the solid product to the acidic aqueous quench liquor will hydrolyze the C4-Cl. Protocol: Pour reaction mixture onto ice, stir for <20 mins, filter immediately, and wash with cold non-polar solvent (e.g., Hexane) to remove surface water.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
New peak at RRT ~0.6 Hydrolysis to Quinazolinone.Check diluent water content. Use fresh anhydrous ACN. Ensure autosampler is not humid.
Shift in RT pH fluctuation in Mobile Phase.Ensure Formic Acid buffer is fresh.
Doublet peaks Atropisomerism or Rotamers (rare) or degradation.Run column at 30°C. If persists, check for dimerization.[1]
Low Assay % Moisture absorption.Dry standard over P₂O₅ in vacuum desiccator for 24h.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Quinazoline Derivatives and Chlorination Protocols. Available at: [Link][1][2]

  • Arnott, E. A., et al. (2011).[1][3] "POCl3 chlorination of 4-quinazolones." Journal of Organic Chemistry, 76(6), 1653-1661.[1][3] (Mechanistic insight into the chlorination of the 4-position).

Sources

Method

Application Notes &amp; Protocols: High-Purity Isolation of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline Derivatives

For: Researchers, scientists, and drug development professionals in organic synthesis and medicinal chemistry. Introduction: The Critical Role of Purity 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline and its analogs...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in organic synthesis and medicinal chemistry.

Introduction: The Critical Role of Purity

4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline and its analogs are pivotal intermediates in the synthesis of a wide range of biologically active molecules, most notably as precursors to potent kinase inhibitors used in oncology.[1] The purity of this key building block is paramount; trace impurities can lead to significant downstream consequences, including the formation of difficult-to-remove side products, altered biological activity, and complications in analytical characterization.

This guide provides a comprehensive overview of robust, field-proven methodologies for the purification of this class of compounds. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these protocols effectively. The primary purification techniques discussed are automated flash column chromatography and recrystallization, followed by rigorous analytical validation.

Understanding the Impurity Profile

Effective purification begins with understanding the potential contaminants. The synthesis of 4-chloro-6,7-dimethoxyquinazoline derivatives often involves chlorination of the corresponding quinazolinone precursor using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][3]

Common impurities may include:

  • Unreacted Starting Material: Residual 6,7-dimethoxy-2-(chloromethyl)quinazolin-4(3H)-one.

  • Hydrolyzed Product: 4-Hydroxy-2-(chloromethyl)-6,7-dimethoxyquinazoline, formed by reaction with trace moisture.

  • Over-chlorinated Byproducts: Dichloro or other polychlorinated species, depending on the reaction conditions.[1][3]

  • Reagent Residues: Residual chlorinating agents and their decomposition products.

The structural similarity and varying polarities of these impurities necessitate a systematic approach to purification.

Strategic Purification Workflow

A multi-step approach is often required to achieve the high purity (>98% by HPLC) necessary for most drug development applications. The choice between methods depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

PurificationWorkflow Crude Crude Product (Post-Workup) Flash Automated Flash Chromatography Crude->Flash Primary Purification (Removes bulk impurities) Recrystal Recrystallization Flash->Recrystal Polishing Step (Removes closely-eluting impurities & solvent) Analysis Purity & Identity Confirmation (QC) Flash->Analysis If sufficiently pure Recrystal->Analysis Pure Pure Compound (>98% Purity) Analysis->Pure Release

Caption: General purification workflow for quinazoline derivatives.

Protocol 1: Automated Flash Column Chromatography

This technique is the workhorse for purifying multi-gram to kilogram quantities of material, offering a good balance of speed, resolution, and scalability. The principle relies on partitioning the compound and its impurities between a solid stationary phase (typically silica gel) and a liquid mobile phase.

4.1 Causality and Method Development:

  • Stationary Phase Selection: Silica gel is the standard choice due to the moderate polarity of the quinazoline core. Its slightly acidic nature is generally compatible with the target compound.

  • Mobile Phase Selection (The Key to Separation): The goal is to find a solvent system where the desired product has a retention factor (Rƒ) between 0.25 and 0.35 on a Thin Layer Chromatography (TLC) plate.[4] This Rƒ value provides the optimal balance for separation on a column.[4]

    • Initial Screening: A common starting point for compounds of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc).[5][6]

    • Polarity Adjustment:

      • If the Rƒ is too high (spots run too fast), decrease the polarity by reducing the percentage of ethyl acetate.

      • If the Rƒ is too low (spots don't move), increase the polarity by increasing the percentage of ethyl acetate.

    • Alternative Solvents: Dichloromethane (DCM) can be substituted for ethyl acetate to offer different selectivity for certain impurities. A DCM/methanol system is effective for more polar compounds.[5]

4.2 Detailed Step-by-Step Protocol:

  • TLC Analysis:

    • Prepare several TLC chambers with varying ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3).

    • Dissolve a small sample of the crude material in DCM or EtOAc.

    • Spot the crude material on the TLC plates and develop them in the prepared chambers.

    • Visualize the spots under UV light (254 nm). Identify the solvent system that gives the target compound an Rƒ of ~0.3.

  • Column Preparation:

    • Select a pre-packed silica gel column appropriately sized for the amount of crude material (a general rule is a 20:1 to 40:1 ratio of silica weight to crude material weight).

    • Equilibrate the column with the initial, low-polarity mobile phase (e.g., 10% EtOAc in Hexanes) for at least 3-5 column volumes.

  • Sample Loading:

    • Liquid Loading: If the crude product is soluble in a minimal amount of the initial mobile phase or a non-eluting solvent like DCM, dissolve it and inject it directly onto the column.

    • Solid Loading (Recommended): Dissolve the crude material in a suitable solvent (e.g., DCM, acetone). Add a small amount of silica gel (approx. 1-2 times the weight of the crude material) and evaporate the solvent to dryness under reduced pressure. Load the resulting dry powder onto the top of the column. This method typically results in sharper bands and better separation.

  • Elution and Fraction Collection:

    • Begin the elution with the initial mobile phase.

    • Run a linear gradient to the final, more polar mobile phase (determined by TLC) over 20-30 column volumes. A typical gradient might be from 10% EtOAc/Hexane to 50% EtOAc/Hexane.

    • Monitor the elution using the system's UV detector. Collect fractions based on the observed peaks.

  • Analysis and Pooling:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.

Table 1: Example Flash Chromatography Parameters

ParameterValue / DescriptionRationale
Crude Material 5.0 gN/A
Silica Column Size 40 gProvides adequate loading and separation capacity.
Mobile Phase A n-HexaneNon-polar component.
Mobile Phase B Ethyl Acetate (EtOAc)Polar component, good solvating power.
Gradient 10% B to 60% B over 25 minGradually increases polarity to elute the product after less polar impurities.
Flow Rate 40 mL/minStandard flow for a 40g column, balancing speed and resolution.
Detection UV at 254 nmThe quinazoline core is UV active.
Expected Yield 3.5 - 4.5 gDependent on crude purity.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful and cost-effective technique for achieving very high purity, especially for removing minor, structurally similar impurities that may co-elute during chromatography.[7] The principle is based on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

5.1 Causality and Solvent Selection:

The ideal recrystallization solvent is one in which:

  • The target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • The impurities are either highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (can be filtered off hot).

A mixed solvent system is often required. A patent for a related quinoline derivative suggests a mixture of ethanol and ethyl acetate is effective.[8] For quinazolinones, petroleum ether and ethyl acetate are also commonly used.[6]

5.2 Detailed Step-by-Step Protocol:

  • Solvent Screening (Small Scale):

    • Place ~50 mg of the chromatographically purified material into a small test tube.

    • Add a potential solvent (e.g., isopropanol, ethyl acetate, acetone, or a mixture) dropwise at room temperature until a slurry is formed.

    • Heat the mixture to boiling (using a heat gun or water bath). Continue adding the solvent dropwise until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-30 minutes.

    • A good solvent system will result in the formation of well-defined crystals.

  • Bulk Recrystallization:

    • Place the material to be purified in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the chosen hot solvent (or solvent mixture) to completely dissolve the solid at reflux temperature.

    • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once crystals have formed, cool the flask further in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals sparingly with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under high vacuum, potentially with gentle heating (e.g., 40-50 °C), to remove all residual solvent.

RecrystallizationLogic Start Impure Solid in Flask AddSolvent Add Minimum Hot Solvent to Dissolve Start->AddSolvent CoolSlowly Slow Cooling to Room Temperature AddSolvent->CoolSlowly Compound crystallizes, impurities stay dissolved IceBath Cool in Ice Bath CoolSlowly->IceBath Maximize precipitation Filter Vacuum Filtration IceBath->Filter PureCrystals Pure Crystalline Solid Filter->PureCrystals MotherLiquor Mother Liquor (Contains Impurities) Filter->MotherLiquor

Caption: Decision logic for the recrystallization process.

Purity Assessment and Quality Control

Final confirmation of purity and identity is non-negotiable. A combination of analytical techniques should be employed.

Table 2: Analytical Methods for Final Product Validation

MethodPurposeTypical Result
HPLC Quantitative Purity Assessment>98.0% peak area at a specific wavelength (e.g., 254 nm).[9][10]
LC-MS Identity ConfirmationObservation of the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
¹H NMR Structural Confirmation & PuritySpectrum should match the expected structure with no significant impurity peaks. Integration values should be correct.
Melting Point Purity IndicationA sharp, narrow melting point range indicates high purity.[11][12]

Troubleshooting Common Purification Issues

ProblemPossible Cause(s)Suggested Solution(s)
Poor separation in flash chromatography (overlapping peaks) Inappropriate solvent system; Column overloading.Re-evaluate the mobile phase using TLC for better spot separation. Reduce the amount of material loaded onto the column.
Product "oils out" during recrystallization Solvent is too non-polar; Cooling is too rapid; Solution is supersaturated.Add a more polar co-solvent. Ensure slow cooling. Scratch the inside of the flask to induce nucleation.
Low recovery from recrystallization Product is too soluble in the chosen solvent at low temperature; Too much solvent was used.Choose a less polar solvent or a different solvent system. Use the absolute minimum amount of hot solvent for dissolution.
Compound will not crystallize Amorphous solid or persistent oil.Attempt to dissolve in a minimal amount of a good solvent (e.g., ether) and precipitate by adding a non-polar "anti-solvent" (e.g., hexanes) dropwise.

References

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
  • CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Google Patents.
  • TSI Journals - SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Int. J. Chem. Sci.: 14(4), 2016, 2751-2758. Available at: [Link]

  • ResearchGate - Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). Available at: [Link]

  • PubChem - 4-Chloro-6,7-dimethoxyquinazoline. National Center for Biotechnology Information. Available at: [Link]

  • Der Pharma Chemica - Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. 2016, 8(1):455-460. Available at: [Link]

  • CN103664892B - The crystallization of quinoline. Google Patents.
  • PMC (PubMed Central) - Quinazoline derivatives: synthesis and bioactivities. Arch. Pharm. Chem. Life Sci. 2015, 348, 1–2. Available at: [Link]

  • Springer - Analytical and biological characterization of quinazoline semicarbazone derivatives. Med Chem Res (2010) 19:283–298. Available at: [Link]

  • ResearchGate - HPLC analysis of 125 I labeled quinazoline derivatives. Available at: [Link]

  • Organic Chemistry Portal - Quinazoline synthesis. Available at: [Link]

  • PMC (PubMed Central) - Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules. 2012, 17, 13027-13037. Available at: [Link]

  • University of Rochester, Department of Chemistry - Chromatography: Solvent Systems For Flash Column. Available at: [Link]

  • ResearchGate - Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Available at: [Link]

  • ResearchGate - Solvent free synthesis of some quinazolin-4(3H)-ones. Available at: [Link]

  • YouTube (JoVE) - Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview. Available at: [Link]

  • PMC (PubMed Central) - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein J. Org. Chem. 2019, 15, 2736–2745. Available at: [Link]

  • ResearchGate - (PDF) Quinazoline derivatives: Synthesis and bioactivities. Available at: [Link]

  • PubMed - Synthesis and biological activities of quinazoline derivatives with ortho-phenol-quaternary ammonium salt groups. Available at: [Link]

  • PMC (PubMed Central) - Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Available at: [Link]

  • YouTube (Chemistry For Everyone) - How To Choose Solvent System For Column Chromatography? Available at: [Link]

  • Common Organic Chemistry - Solvent Systems for Silica Gel Column Chromatography. Available at: [Link]

  • Ruifu Chemical - 4-Chloroquinazoline CAS 5190-68-1 Purity >97.0% (HPLC). Available at: [Link]

Sources

Application

The Versatile Virtuoso: 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline as a Cornerstone for Heterocyclic Synthesis

In the intricate tapestry of modern medicinal chemistry and drug discovery, the quinazoline scaffold stands out as a privileged core, gracing numerous therapeutic agents with its potent biological activities. Among the d...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate tapestry of modern medicinal chemistry and drug discovery, the quinazoline scaffold stands out as a privileged core, gracing numerous therapeutic agents with its potent biological activities. Among the diverse array of quinazoline-based building blocks, 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline emerges as a particularly versatile and powerful tool for the synthesis of a wide spectrum of novel heterocyclic compounds. Its unique bifunctional nature, possessing two distinct electrophilic sites, opens a gateway to a multitude of selective chemical transformations, enabling the construction of complex molecular architectures with significant therapeutic potential, particularly in the realm of kinase inhibitors.[1][2]

This comprehensive technical guide provides an in-depth exploration of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline as a building block. We will delve into its synthesis, explore the nuances of its reactivity, and present detailed protocols for its application in the construction of diverse heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent synthon in their quest for novel therapeutic agents.

The Genesis of a Powerhouse: Synthesis of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline

The journey to our target molecule begins with readily available starting materials and proceeds through a logical and efficient synthetic sequence. The overall strategy involves the construction of the quinazolinone core, followed by the crucial chlorination at the 4-position.

Workflow for the Synthesis of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline

A 2-Amino-4,5-dimethoxybenzoic acid B 2-(Chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one A->B Chloroacetonitrile, Dioxane, HCl (gas) C 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline B->C POCl3, DIPEA, Toluene

Caption: Synthetic pathway to the target molecule.

Part 1: Synthesis of 2-(Chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one

The foundational step is the cyclization of 2-amino-4,5-dimethoxybenzoic acid with chloroacetonitrile. This reaction, typically carried out in an anhydrous solvent such as dioxane and facilitated by the introduction of hydrogen chloride gas, efficiently constructs the 2-(chloromethyl)quinazolin-4(3H)-one core.[1] The acidic conditions promote the cyclization cascade, leading to the desired intermediate in good yield.

Detailed Protocol:

  • To a stirred solution of 2-amino-4,5-dimethoxybenzoic acid (1 equivalent) in anhydrous dioxane, add chloroacetonitrile (3 equivalents).

  • Bubble dry hydrogen chloride gas through the mixture for 1-2 hours at room temperature.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH of 7-8.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one as a solid.[1]

Parameter Condition Causality
Solvent Anhydrous DioxaneProvides a suitable reaction medium and is relatively inert under the acidic conditions.
Reagent ChloroacetonitrileServes as the source for the C2 and chloromethyl group of the quinazolinone ring.
Catalyst HCl (gas)Protonates the reactants, activating them for the cyclization reaction.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Part 2: Chlorination to Yield 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline

The pivotal final step involves the conversion of the 4-oxo group of the quinazolinone intermediate to a chloro substituent. This is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).[1] The addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can facilitate the reaction by scavenging the HCl generated.

Detailed Protocol:

  • Suspend 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one (1 equivalent) in an anhydrous solvent such as toluene.

  • Add N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the suspension.

  • Heat the mixture to reflux for approximately 30-45 minutes.

  • Cool the reaction mixture to room temperature and then add phosphorus oxychloride (POCl₃) (2 equivalents) dropwise.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and carefully quench by pouring it into a mixture of ethyl acetate and ice-water.

  • Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline.[1]

Parameter Condition Causality
Chlorinating Agent POCl₃A powerful and commonly used reagent for the conversion of amides and lactams to the corresponding chloro-imines or chloro-heterocycles.[3][4]
Base DIPEAActs as a proton scavenger, neutralizing the HCl generated during the reaction and preventing potential side reactions.
Solvent TolueneAn inert, high-boiling solvent suitable for this transformation.
Temperature 80 °CProvides sufficient energy for the chlorination to proceed efficiently.

The Art of Selectivity: Navigating the Reactivity of Two Chloro-Substituents

The synthetic utility of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline lies in the differential reactivity of its two chloro substituents. The chlorine atom at the C4 position is part of a vinyl chloride-like system within an aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). In contrast, the chlorine in the 2-chloromethyl group is a primary alkyl halide, prone to standard nucleophilic substitution (SN2) reactions. This dichotomy in reactivity allows for selective functionalization, a highly desirable trait in a building block.

General Principles of Reactivity

Generally, the C4-chloro group is more reactive towards nucleophiles than the 2-chloromethyl group, especially with amine nucleophiles.[5] This is attributed to the electron-withdrawing nature of the quinazoline ring system, which activates the C4 position for nucleophilic attack. However, the choice of nucleophile, solvent, and reaction temperature can be strategically employed to direct the reaction towards the desired position.

Reaction Selectivity Workflow

Start 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline C4_Sub C4-Substituted Product Start->C4_Sub Mild conditions, Amine nucleophiles C2_Sub C2-Substituted Product Start->C2_Sub Stronger nucleophiles (e.g., S, N3-), Potentially higher temperatures Di_Sub Disubstituted Product C4_Sub->Di_Sub Harsher conditions C2_Sub->Di_Sub Harsher conditions

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline

This guide provides a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline. This versatile heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline. This versatile heterocyclic compound is a crucial building block in medicinal chemistry, serving as a key intermediate for a range of pharmacologically active molecules, including kinase inhibitors. This document offers a detailed, optimized protocol, in-depth troubleshooting advice, and answers to frequently asked questions to enhance yield, purity, and overall success of the synthesis.

Optimized Two-Step Synthesis Protocol

The synthesis of the target compound is most efficiently achieved via a two-step process: (1) the formation of the quinazolinone core, followed by (2) chlorination at the C4 position.

Step 1: Synthesis of 2-(Chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one (Intermediate 1)

This step involves the cyclocondensation of 2-amino-4,5-dimethoxybenzoic acid with a suitable C2 synthon to form the heterocyclic core. An effective method utilizes chloroacetonitrile in the presence of gaseous hydrogen chloride.[1][2]

Experimental Protocol:

  • Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas bubbler (to monitor gas flow and prevent backflow). Ensure all glassware is rigorously dried.

  • Reagent Addition: To the flask, add 2-amino-4,5-dimethoxybenzoic acid (1.0 eq) and chloroacetonitrile (approx. 10-15 volumes).

  • Reaction Initiation: Begin stirring the suspension and bubble dry hydrogen chloride (HCl) gas through the mixture via the gas inlet tube.

  • Heating: Gently heat the reaction mixture to 50-60 °C. Continue the HCl bubbling and stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form. Filter the solid product, wash thoroughly with a small amount of cold diethyl ether or acetone to remove residual reagents, and dry under vacuum.

  • Product: The resulting white solid is 2-(Chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one (Intermediate 1 ) and is typically of sufficient purity for the next step. A melting point of 240-241 °C is expected.[1]

Step 2: Synthesis of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline (Target Compound)

The conversion of the C4-oxo group to a chloro group is a critical transformation. While several reagents can accomplish this, a robust and high-yielding method involves phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA).[1][3]

Experimental Protocol:

  • Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend Intermediate 1 (1.0 eq) in anhydrous toluene (approx. 15-20 volumes).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the suspension.

  • Initial Heating: Heat the mixture to reflux for approximately 40 minutes.

  • Chlorinating Agent Addition: Cool the mixture to below 80 °C and carefully add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise. The addition is exothermic.

  • Reaction: Heat the reaction mixture to 80 °C and maintain for 4-5 hours. Monitor the reaction progress by TLC.

  • Quenching: After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Caution: This quenching is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.

  • Extraction: Neutralize the aqueous slurry to a pH of 7-8 using a saturated sodium bicarbonate solution. Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline as a solid.

Data & Workflow Visualization

Table 1: Reagent Summary and Reaction Conditions
StepStarting MaterialKey ReagentsMolar Ratio (SM:Reagent)SolventTemp. (°C)Time (h)Typical Yield
12-Amino-4,5-dimethoxybenzoic acidChloroacetonitrile, HCl (gas)1 : ExcessChloroacetonitrile50-604-6>85%
22-(Chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-onePOCl₃, DIPEA1 : 2.0 : 2.0Toluene804-5~90%
Synthetic Workflow Diagram

G A 2-Amino-4,5- dimethoxybenzoic acid B Intermediate 1 2-(Chloromethyl)-6,7-dimethoxy- quinazolin-4(3H)-one A->B Step 1 (Cyclization) C Target Compound 4-Chloro-2-(chloromethyl)-6,7- dimethoxyquinazoline B->C Step 2 (Chlorination) G cluster_0 Mechanism of C4 Chlorination Quinazolinone Quinazolinone (Keto Tautomer) O_Phosphorylated O-Phosphorylated Intermediate (Activated) Quinazolinone->O_Phosphorylated + POCl3 (Phosphorylation) Product 4-Chloroquinazoline O_Phosphorylated->Product + Cl- (Nucleophilic Attack & Displacement)

Sources

Optimization

Technical Support Center: 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline

This guide functions as a specialized Technical Support Center for researchers working with 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline . It is designed to address the specific stability challenges inherent to thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline . It is designed to address the specific stability challenges inherent to this dual-electrophile intermediate.

Status: Operational | Tier: Level 3 (Senior Application Support)

Part 1: Critical Stability Alert (The "Why")

The Core Issue: Dual-Electrophilic Autocatalysis This compound is not merely "moisture sensitive"; it is a dual-electrophile capable of autocatalytic degradation. Unlike standard quinazolines, it possesses two distinct reactive centers:

  • C4-Chloro Position: An imidoyl chloride-like center, highly susceptible to nucleophilic aromatic substitution (

    
    ) and hydrolysis.
    
  • C2-Chloromethyl Position: An activated alkyl halide, highly susceptible to

    
     displacement.
    

The Cascade Effect: Upon exposure to moisture, the C4-Cl bond hydrolyzes first. This reaction releases Hydrochloric Acid (HCl) . The generated proton (


) immediately protonates the N1 or N3 nitrogen of the quinazoline ring. This protonation dramatically increases the electrophilicity of both the C4 and C2 positions, accelerating further hydrolysis or self-polymerization.

Rule Zero: If you can smell acid (sharp/acrid odor) upon opening the vial, the compound is already compromised.

Part 2: Troubleshooting & Diagnostics (Q&A)

Visual & Physical Inspection

Q: The solid has turned from off-white to bright yellow/orange. Is it still usable? A: Likely No. The color shift to yellow/orange is the hallmark of HCl formation and subsequent oxidation or dimerization.

  • Mechanism: The hydrolysis product (quinazolinone) is generally white, but the salt forms generated by the liberated HCl often appear yellow due to charge-transfer complexes within the crystal lattice.

  • Action: Check solubility in dry Dichloromethane (DCM). If a significant portion remains insoluble (white solid), it is likely the hydrolyzed lactam (quinazolinone), which is far less soluble in organic solvents than the chloro-precursor.

Q: My yield is low, and I see a "dimer" peak in LC-MS. What happened? A: You likely experienced self-alkylation .

  • Cause: In the presence of trace moisture or insufficient base, the N-atoms of one molecule can attack the C2-chloromethyl group of another.

  • Prevention: Ensure the reaction concentration is not excessively high (>0.5 M) and that a non-nucleophilic base (e.g., DIPEA, 2,6-Lutidine) is present before adding the quinazoline to the reaction mixture.

Analytical Anomalies

Q: LC-MS shows a dominant peak at M+16 (or M-18 depending on ionization). A: This is the Hydrolysis Artifact .

  • Observation: You expect a mass of ~273.1 Da (for

    
    ). You see ~254 Da.
    
  • Explanation: The 4-Cl group has been replaced by -OH (conversion to 6,7-dimethoxy-2-(chloromethyl)quinazolin-4(3H)-one).

  • Troubleshooting: Verify your LC-MS solvent. If you use unbuffered water/methanol, the compound hydrolyzes on the column.

  • Fix: Run a "dry" sample injection using minimal water in the mobile phase or switch to GC-MS (if thermal stability permits) or anhydrous NMR for purity assessment.

Q: Why does the compound not dissolve in Methanol or Ethanol? A: It reacts with them.

  • Mechanism: Alcohols act as nucleophiles. Methanol will displace the 4-Cl to form the 4-methoxy ether derivative (Solvolysis).

  • Protocol: NEVER use protic solvents (MeOH, EtOH, iPrOH, Water) for solubilization unless you intend to derivatize the molecule. Use DCM, THF, DMF, or Toluene.

Part 3: Handling & Storage Protocols

Storage Specifications

Follow this hierarchy to maintain >98% purity.

ParameterSpecificationReason
Temperature -20°C (Freezer) Retards kinetic hydrolysis rates.
Atmosphere Argon or Nitrogen Displaces atmospheric moisture.
Container Amber Glass + Parafilm Prevents light-induced radical degradation of the chloromethyl group.
Desiccant P2O5 or Activated Sieves Silica gel is often insufficient for this reactivity level.
Reaction Setup Guide
  • Solvent Drying: Do not rely on "HPLC Grade" solvents. Use anhydrous solvents (dried over molecular sieves) for any coupling reaction.

  • The "Scavenger" Rule: Always add your base (TEA, DIPEA, Carbonate) to the nucleophile solution before adding the 4-chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline. This neutralizes any adventitious HCl immediately.

  • Quenching: When working up, quench with saturated NaHCO3 immediately to neutralize trace acid and prevent hydrolysis during extraction.

Part 4: Degradation Pathway Visualization

The following diagram illustrates the critical failure points (hydrolysis) and the "Safe Path" for successful derivatization.

QuinazolineStability Compound 4-Chloro-2-(chloromethyl)- 6,7-dimethoxyquinazoline Moisture Moisture Exposure (H2O) Compound->Moisture Poor Storage Target Successful Coupling (Nucleophilic Attack) Compound->Target Anhydrous Conditions + Base Scavenger Hydrolysis_C4 C4-Hydrolysis Product (Quinazolinone Lactam) [DEAD END] Moisture->Hydrolysis_C4 Fast Reaction (C4) Hydrolysis_C2 C2-Hydrolysis Product (Hydroxymethyl derivative) Moisture->Hydrolysis_C2 Slow Reaction (C2) HCl HCl Release (Autocatalyst) HCl->Compound Protonates Ring (Accelerates Decay) Hydrolysis_C4->HCl Generates Acid

Caption: Figure 1. Degradation cascade showing the autocatalytic role of HCl in accelerating hydrolysis at the C4 position versus the safe synthetic pathway.

References

  • Synthesis of Prazosin Intermediates: Alagarsamy, V. et al. "Synthesis and pharmacological evaluation of some novel 4-substituted-2-substitutedmethyltriazino[6,1-b]quinazolin-10-ones." ResearchGate. (Discusses the reactivity of the 2-chloromethyl-4-chloro core).

  • Chloromethyl Quinazoline Reactivity: BenchChem Technical Data. "2-(Chloromethyl)-4-methylquinazoline Reactivity Profile." (Analogous reactivity for the C2-chloromethyl group).[1][2][3][4]

  • Hydrolysis Mechanisms: Zhang, Y. et al. "HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones." RSC Advances. (Mechanistic parallel for the hydrolysis of heteroaryl chlorides).

  • General Handling of Moisture-Sensitive Halides: "Handling and Storage of Moisture Sensitive Reagents." Sigma-Aldrich Technical Bulletin. (Standard protocols for imidoyl chlorides).

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline

Case ID: QNZ-4CL-2CM-67DM-REACT Status: Open Priority: High Subject: Resolving Low Reactivity & Yield Issues in Nucleophilic Substitution Executive Summary You are encountering low reactivity with 4-Chloro-2-(chloromethy...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: QNZ-4CL-2CM-67DM-REACT Status: Open Priority: High Subject: Resolving Low Reactivity & Yield Issues in Nucleophilic Substitution

Executive Summary

You are encountering low reactivity with 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline (referred to herein as Compound Q ). This scaffold presents a unique "push-pull" conflict:

  • Electronic Deactivation: The 6,7-dimethoxy groups are strong electron-donating groups (EDGs), which stabilize the pyrimidine ring and significantly reduce the electrophilicity of the C4-position toward

    
     reactions.
    
  • Bis-Electrophile Competition: The molecule contains two electrophilic sites: the aryl chloride (C4) and the alkyl chloride (C2-chloromethyl) .

  • Hydrolytic Instability: Both sites are prone to hydrolysis, but the C4-Cl is particularly susceptible to converting into the chemically inert quinazolin-4(3H)-one.

This guide provides a diagnostic workflow to identify whether your issue is kinetic (electronic deactivation), chemical (decomposition/hydrolysis), or regiochemical (wrong site reaction).[1]

Module 1: Diagnostic Flowchart

Before altering reaction conditions, determine the chemical state of your starting material.[1]

DiagnosticFlow Start Start: Low Reactivity Observed LCMS Step 1: Run LC-MS of Reaction Mixture Start->LCMS Decision1 Mass Spectrum Result? LCMS->Decision1 PathA Mass = [M-Cl+OH] (M-18 approx) Decision1->PathA Hydrolysis Product PathB Mass = Starting Material (No Change) Decision1->PathB Kinetic Barrier PathC Mass = Dimer/Oligomer Decision1->PathC Side Reaction SolA ISSUE: Moisture Contamination ACTION: Dry Solvents, Check Reagents PathA->SolA SolB ISSUE: Electronic Deactivation ACTION: Acid Catalysis or Temp Increase PathB->SolB SolC ISSUE: C2-Alkyl Reaction ACTION: Lower Temp, Steric Control PathC->SolC

Figure 1: Diagnostic logic for identifying the root cause of reaction failure.

Module 2: The "Hidden" Hydrolysis Trap

The Symptom: You observe starting material consumption by TLC, but no desired product is formed.[1] LCMS shows a peak at M-18 (relative to starting mass) or M+1 (relative to quinazolinone).

The Science: The C4-Cl bond in quinazolines is labile. In the presence of trace water (from solvents or hygroscopic amine nucleophiles), it hydrolyzes to the quinazolin-4(3H)-one .

  • Why it matters: The quinazolinone tautomerizes to the amide form, which is completely unreactive toward nucleophilic substitution under standard conditions.[1] The reaction is effectively dead.

Corrective Protocol:

  • Solvent Drying: Do not rely on "bottle dry" solvents. Use freshly distilled THF, DMF, or Toluene, or store over activated 3Å molecular sieves for 24 hours.[1]

  • Scavenger: Add Trimethylsilyl chloride (TMSCl) (0.1 eq) to the reaction mixture before adding the nucleophile. This scavenges trace water and can transiently activate the quinazoline.

  • Base Choice: Avoid hygroscopic bases like KOH or NaOH. Use DIPEA (Hunig's Base) or anhydrous

    
     .
    
Module 3: Overcoming Electronic Deactivation (The Methoxy Effect)

The Symptom: Starting material remains unreacted despite prolonged heating.

The Science: The 6,7-dimethoxy groups are powerful Electron Donating Groups (EDGs). Through resonance, they push electron density into the pyrimidine ring.[1]

  • Consequence: This increases the electron density at the C4 carbon, raising the energy barrier for the nucleophile's attack (the rate-determining step in

    
    ).
    
  • Comparison: Unsubstituted 4-chloroquinazoline reacts at RT. The 6,7-dimethoxy variant often requires heating to 60-80°C.

Corrective Protocol (Acid Catalysis): Instead of basic conditions, switch to slightly acidic conditions to protonate the N1 nitrogen.

  • Mechanism: Protonation makes the ring highly electron-deficient (more electrophilic), counteracting the methoxy donation.

  • Recipe:

    • Solvent: Isopropanol (IPA) or 2-Butanol.

    • Catalyst: 1.0 eq of HCl (4M in dioxane) or Catalytic p-TsOH.

    • Temp: Reflux (80-100°C).

    • Note: This works best for aniline nucleophiles. For aliphatic amines, use excess amine to buffer the acid, or stick to basic conditions with higher heat (DMF at 90°C).[1]

Module 4: Regioselectivity (C4 vs. C2-Methyl)

The Symptom: Complex mixture of products; "double addition" masses observed.

The Science: Compound Q is a bis-electrophile.

  • Site A (C4-Cl): Reacts via

    
    . Preferred by "hard" nucleophiles (amines) due to charge control (LUMO coefficient).
    
  • Site B (C2-CH2Cl): Reacts via

    
    . Preferred by "soft" nucleophiles (thiols) or unhindered amines.
    

Troubleshooting:

  • If C2 reaction is unwanted: Keep the temperature below 60°C .

    
     at the chloromethyl group often requires higher activation energy than the activated 
    
    
    
    at C4.
  • If C2 reaction is desired: You must first protect the C4 position (e.g., as a methoxy group) or exploit the difference in hardness.[1]

Module 5: Validated Experimental Protocols
Protocol A: Standard

Displacement (Amine Nucleophile)

Best for: Aliphatic amines, Piperazines (e.g., Prazosin synthesis)[1]

ParameterConditionRationale
Solvent DMF or DMAc (Anhydrous)High polarity stabilizes the Meisenheimer intermediate.
Base DIPEA (2.5 eq)Non-nucleophilic base to scavenge HCl.
Temp 60°C - 80°C Sufficient energy to overcome 6,7-OMe deactivation.[1]
Time 4 - 12 HoursMonitor by TLC/LCMS.
Workup Pour into Ice Water Product usually precipitates; filters easily.
Protocol B: Acid-Catalyzed Displacement (Aniline Nucleophile)

Best for: Weak nucleophiles (Anilines) where basic conditions fail.

  • Dissolve Compound Q (1.0 eq) in 2-Propanol (10-20 volumes).

  • Add Aniline Derivative (1.1 eq).

  • Add HCl (1.0 eq, 4M in Dioxane) or use the aniline hydrochloride salt.

  • Reflux for 2-6 hours. Product often precipitates as the HCl salt upon cooling.

Frequently Asked Questions (FAQ)

Q: My product is precipitating as a gum/oil. How do I solidify it? A: This is common in DMF. Pour the reaction mixture slowly into a stirred beaker of ice-cold water (10x volume). Adjust pH to ~8-9 with saturated


. Stir vigorously for 30 minutes. If it remains gummy, extract with DCM, dry, and trituruate with Diethyl Ether  or MTBE .[1]

Q: Can I use Ethanol as a solvent? A: Risky. Ethanol is nucleophilic. If the reaction is too slow, ethoxide (formed if base is too strong) or ethanol itself (at reflux) can displace the chloride, forming the 4-ethoxy ether byproduct.[1] Isopropanol (IPA) is safer due to steric bulk.

Q: I see a mass of M+14 in the LCMS. What is it? A: This is likely Methylation . If you are using DMF as a solvent and heating aggressively (>100°C) with strong bases, DMF can decompose to form dimethylamine, which then reacts with your substrate.[1] Switch to DMAc or lower the temperature.

References
  • Regioselectivity in Quinazolines

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source:Molecules (2024).[2][3][4][5]

    • URL:[Link]

  • Synthesis of Prazosin/Alfuzosin Intermediates

    • Title: Synthesis and identification of the major metabolites of prazosin.
    • Source:Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

  • Hydrolysis Mechanisms

    • Title: A General Synthetic Procedure for 2-chloromethyl-4(3H)
    • Source:MDPI (2012).
    • URL:[Link][1]

  • Compound Data & Safety

    • Title: 4-Chloro-6,7-dimethoxyquinazoline PubChem Entry.
    • Source:N
    • URL:[Link][1]

Sources

Optimization

Technical Support Center: A Guide to Solvent Effects on 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline Reactivity

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline. This molecule is a highly valuable building block, m...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline. This molecule is a highly valuable building block, most notably serving as a key intermediate in the synthesis of oncology therapeutics like Gefitinib.[1][2][3] Its utility is matched by its complex reactivity, which is profoundly influenced by the choice of solvent. This guide provides in-depth, field-proven insights into navigating these challenges, structured in a practical question-and-answer format to address the specific issues you may encounter during your experiments.

Section 1: Foundational Principles

Before troubleshooting, it is critical to understand the inherent reactivity of the molecule and the fundamental principles of solvent-solute interactions.

The Dual Reactivity of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline

This quinazoline derivative possesses two distinct electrophilic centers susceptible to nucleophilic attack:

  • C4-Position (Aryl Chloride): The chlorine atom on the quinazoline ring is activated towards Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effect of the heterocyclic nitrogen atoms. Reactions at this site are common in the synthesis of 4-anilinoquinazolines.[4][5]

  • C2-Position (Chloromethyl Group): The chloromethyl group is analogous to a benzylic halide. This site is highly reactive towards standard nucleophilic substitution, which can proceed via SN1 or SN2 mechanisms depending on the conditions.[6]

G cluster_0 Reactivity Sites reagent C4_label C4 Position (Aryl Chloride) - Prone to SNAr - More sterically accessible reagent->C4_label Site 1 C2_label C2-CH2Cl (Benzylic-like Chloride) - Prone to SN1/SN2 - Can form stabilized carbocation reagent->C2_label Site 2

Caption: Dual electrophilic sites on the quinazoline core.

The Role of the Solvent: More Than Just a Medium

The solvent dictates the reaction pathway by stabilizing or destabilizing reactants, intermediates, and transition states. The two primary solvent classes to consider are:

  • Polar Protic Solvents: (e.g., water, ethanol, isopropanol). These solvents have acidic protons and engage in hydrogen bonding. They excel at stabilizing both cations and anions. Their ability to stabilize carbocation intermediates and leaving groups makes them ideal for promoting SN1 reactions. However, they can form a "cage" around anionic nucleophiles via hydrogen bonding, reducing their nucleophilicity and slowing down SN2 reactions.[7][8]

  • Polar Aprotic Solvents: (e.g., DMSO, DMF, acetonitrile). These solvents have large dipole moments but lack acidic protons. They effectively solvate cations but leave anions (nucleophiles) relatively unsolvated or "naked."[8] This enhances the nucleophile's reactivity, making these solvents excellent for accelerating SN2 reactions.[9]

Section 2: Troubleshooting Guide & Frequently Asked Questions

This section addresses common experimental problems in a direct Q&A format.

Q1: My reaction is extremely slow or fails to proceed. How can I use a solvent to increase the reaction rate?

Answer: A slow reaction is often a result of a mismatch between the reaction mechanism and the solvent's properties.

  • Causality: The rate of a nucleophilic substitution is highly dependent on the energy of the transition state. For a bimolecular (SN2 or SNAr) reaction, which involves the collision of a nucleophile and the substrate, the nucleophile's reactivity is paramount. If you are using a strong, anionic nucleophile in a polar protic solvent (e.g., ethanol), the solvent is likely solvating your nucleophile, blunting its reactivity.

  • Troubleshooting Steps:

    • Identify the likely mechanism. If you are using a strong nucleophile (e.g., an alkoxide, azide, or a deprotonated amine), the reaction is likely SN2 or SNAr.

    • Switch to a Polar Aprotic Solvent. To accelerate the reaction, change the solvent to dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN). These solvents will leave your nucleophile "naked" and more reactive, significantly increasing the reaction rate.[8]

    • Consider Temperature. If solubility allows, gently heating the reaction (e.g., to 50-80 °C) can also provide the necessary activation energy. Many quinazoline syntheses benefit from moderate heating.[10][11]

Q2: I am observing a mixture of products, suggesting a lack of selectivity between the C4-Cl and the C2-CH2Cl positions. How can the solvent help?

Answer: Achieving regioselectivity is a common challenge. While the C4 position is generally reported to be more reactive to SNAr, the high reactivity of the benzylic-like chloride at C2 cannot be ignored.[5][6]

  • Causality: The solvent can tip the balance by favoring one mechanism over another.

    • Polar protic solvents (like isopropanol or ethanol) can promote SN1-type character at the C2-chloromethyl position by stabilizing a potential carbocation intermediate. This can lead to solvolysis (reaction with the solvent) or reaction with the intended nucleophile at this secondary site.

    • Polar aprotic solvents (like THF or DMF) strongly favor direct, concerted SN2/SNAr pathways, which are more sensitive to the inherent electronic differences between the two sites.

  • Troubleshooting Steps:

    • Favor the SNAr Pathway. For selective substitution at the C4 position, a common and effective strategy is to use a moderately polar solvent like isopropanol (IPA) or n-butanol at reflux.[12] This condition is widely used for coupling anilines to the C4 position in the synthesis of kinase inhibitors.

    • Lower the Temperature. Running the reaction at a lower temperature (e.g., room temperature or 0 °C) can often enhance selectivity, as the reaction with the higher activation energy (presumably at the less reactive site) will be significantly slower.

    • Use a Non-Nucleophilic Solvent. If solvolysis is the source of the side product (i.e., the solvent itself is reacting), switch to an aprotic solvent like THF, dioxane, or toluene, perhaps with a base to activate the nucleophile.

Q3: My starting material is decomposing under the reaction conditions. Is the solvent responsible?

Answer: Yes, solvent choice, in combination with temperature and pH, can lead to decomposition.

  • Causality: Quinazoline scaffolds can be susceptible to ring-opening or other degradation pathways under harsh conditions, such as strongly acidic or basic media, or prolonged high temperatures.[10] Furthermore, protic solvents like water or alcohols can act as nucleophiles in a process called solvolysis, especially at elevated temperatures, leading to what appears to be decomposition but is actually the formation of hydroxy- or alkoxy-substituted byproducts.[13]

  • Troubleshooting Steps:

    • Analyze the Byproducts. Use LC-MS to determine the mass of the impurities. If you see masses corresponding to the addition of the solvent molecule (minus a proton) and loss of HCl, solvolysis is the culprit.

    • Reduce Reaction Temperature. This is the simplest first step to minimize decomposition.

    • Switch to a More Inert Solvent. If decomposition persists, move to a less reactive aprotic solvent. Dichloromethane (DCM) or tetrahydrofuran (THF) are good starting points for reactions that can proceed at lower temperatures.

    • Control the pH. If using a base to deprotonate your nucleophile, ensure you are not creating an overly harsh environment. Use a milder base (e.g., K₂CO₃ or DIPEA instead of NaH or hydroxides) where appropriate.

G start Problem Encountered? slow_rxn Slow / No Reaction start->slow_rxn side_products Low Yield / Side Products start->side_products decomp Decomposition start->decomp action_aprotic Action: Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) to enhance nucleophilicity. slow_rxn->action_aprotic action_ipa Action: Use Isopropanol/n-Butanol to favor C4 selectivity. side_products->action_ipa action_temp Action: Lower reaction temperature. Check for solvolysis via LC-MS. decomp->action_temp

Caption: A troubleshooting workflow for common reactivity issues.

Section 3: Data & Protocols

Solvent Properties and Their Implications

The following table summarizes the properties of common laboratory solvents and their general suitability for reactions with 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline. A higher dielectric constant (ε) indicates higher polarity.[14][15]

SolventTypeBoiling Point (°C)Dielectric Constant (ε)Typical Application & Rationale
Isopropanol (IPA)Polar Protic8218Recommended for C4-Aniline Coupling. Good balance of polarity for solubility; favors SNAr.[12]
Ethanol (EtOH)Polar Protic7824.3Similar to IPA but higher polarity may increase risk of C2-CH2Cl solvolysis.
Dimethylformamide (DMF)Polar Aprotic15338Excellent for SN2/SNAr. High polarity dissolves many nucleophiles; accelerates reactions.[16]
Dimethyl Sulfoxide (DMSO)Polar Aprotic18947Highest accelerating effect for SN2/SNAr. High boiling point allows for a wide temperature range.
Acetonitrile (MeCN)Polar Aprotic8237.5Good SN2 solvent; lower boiling point makes for easier removal.
Tetrahydrofuran (THF)Polar Aprotic667.5Less polar; good for reactions where high polarity leads to decomposition. Often used with a base.
Dichloromethane (DCM)Polar Aprotic409.1Useful for reactions at or below room temperature. Low boiling point.

Data compiled from various sources.[15][17][18]

Protocol Example: Selective Nucleophilic Substitution at the C4-Position

This protocol describes a typical procedure for the SNAr reaction at the C4 position, a key step in many synthetic routes.

Objective: To synthesize an N-aryl-2-(chloromethyl)-6,7-dimethoxyquinazolin-4-amine derivative.

Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline (1.0 eq).

  • Solvent Addition: Add isopropanol (IPA) to the flask to create a concentration of approximately 0.1-0.2 M. Stir to dissolve.

    • Rationale: Isopropanol provides a good balance of polarity to dissolve the reactants while favoring selective reaction at the C4 position.[12]

  • Nucleophile Addition: Add the desired aniline derivative (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 82-85 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-6 hours.

    • Rationale: Heating provides the necessary activation energy for the SNAr reaction. Monitoring is crucial to avoid over-heating and potential side-product formation.

  • Workup and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates from the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold isopropanol or diethyl ether to remove any unreacted starting materials.

    • Dry the product under vacuum to yield the purified 4-anilinoquinazoline derivative.

    • Rationale: The cooling precipitation provides an effective and simple method of purification, often avoiding the need for column chromatography.[3]

G cluster_0 Solvent Selection Logic start Desired Reaction Pathway? sn2 Bimolecular (SN2 / SNAr) (Strong Nucleophile) start->sn2 sn1 Unimolecular (SN1-like) (Weak Nucleophile, C2-CH2Cl site) start->sn1 aprotic Choose Polar APROTIC Solvent (DMF, DMSO, MeCN) Maximizes Nucleophile Reactivity sn2->aprotic protic Choose Polar PROTIC Solvent (IPA, EtOH) Stabilizes Carbocation Intermediate sn1->protic

Caption: Logic for selecting a solvent based on the desired reaction mechanism.

References

  • Characteristics of the SN1 Reaction - Chemistry LibreTexts. Available at: [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution - Chemistry LibreTexts. Available at: [Link]

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  • 4-Chloro-6,7-dimethoxyquinoline - ResearchGate. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities - PubMed Central (PMC). Available at: [Link]

  • Gefitinib synthesis intermediate, and its preparing method and use - Google Patents.
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  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PubMed Central (PMC). Available at: [Link]

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  • Organic Solvents: Types, Uses, & Properties Explained - Allen. Available at: [Link]

  • rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]... - MDPI. Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers in Chemistry. Available at: [Link]

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  • Benzyl Chloride Reactivity in SN1 and SN2 - Scribd. Available at: [Link]

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  • Facile Preparation Of 4-Substituted Quinazoline Derivatives - JoVE. Available at: [Link]

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  • SN1-SN2 and SN2-SN3 Mechanistic Changes Revealed by Transition States of the Hydrolyses of Benzyl Chlorides and Benzenesulfonyl Chlorides - ResearchGate. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectral Analysis of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline and its Derivatives

Introduction: The Quinazoline Scaffold in Modern Drug Discovery The quinazoline core, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and versatile substitution points allow for the precise three-dimensional presentation of pharmacophoric features, leading to a wide array of biological activities. Quinazoline derivatives have been successfully developed as anticancer (e.g., Gefitinib, Erlotinib), anti-inflammatory, and antihypertensive agents.[1][3][4]

The subject of this guide, 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline, is a pivotal intermediate in the synthesis of these complex therapeutic agents.[5] The two reactive sites—the electrophilic chloromethyl group at the C2 position and the highly reactive chloro group at the C4 position—provide a versatile platform for constructing diverse molecular libraries.

Accurate and unambiguous structural confirmation of novel derivatives synthesized from this parent molecule is paramount. A multi-technique spectral analysis approach is not merely a quality control step but a foundational component of the discovery process. This guide provides a comparative framework for interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectra of this quinazoline family. We will explore the causal relationships between structural modifications and spectral output, offering field-proven insights for researchers in drug development.

The Analytical Workflow: An Integrated Approach to Structural Elucidation

The principle of self-validation is critical in structural analysis. No single technique provides a complete picture; instead, we rely on the convergence of data from multiple orthogonal methods. The workflow below illustrates the synergistic relationship between different spectroscopic techniques, ensuring a high degree of confidence in the final structural assignment.

G cluster_input Input cluster_analysis Primary Spectroscopic Analysis cluster_output Output Compound Synthesized Quinazoline Derivative NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Skeletal Framework - Connectivity Compound->NMR MS Mass Spectrometry (HRMS) - Molecular Weight - Elemental Formula Compound->MS IR FTIR Spectroscopy - Functional Groups Compound->IR UV UV-Vis Spectroscopy - Conjugated System Compound->UV Interpret Data Integration & Interpretation NMR->Interpret MS->Interpret IR->Interpret UV->Interpret Confirm Unambiguous Structural Confirmation Interpret->Confirm

Caption: Integrated workflow for the structural elucidation of novel quinazoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful tool for elucidating the precise connectivity of a molecule. For quinazoline derivatives, ¹H and ¹³C NMR provide unambiguous information about the substitution pattern on the aromatic core and modifications at the reactive sites.

Causality in NMR: The chemical shift (δ) of a nucleus is dictated by its local electronic environment. Electron-withdrawing groups (like chlorine) deshield nearby nuclei, shifting their signals downfield (higher ppm). Electron-donating groups (like methoxy or amino groups) shield nuclei, shifting them upfield (lower ppm).

¹H NMR Spectral Comparison

The following table outlines the expected ¹H NMR signals for the parent compound and predicts the shifts upon derivatization. All shifts are referenced to a typical solvent like DMSO-d₆.[6][7]

Proton Parent Compound (Predicted) Derivative A: 4-Amino Substitution Derivative B: 2-Thioether Substitution Rationale for Shift
H-5 (singlet) ~7.45 ppm~7.10 ppm~7.40 ppmThe C4-NH₂ group is electron-donating, shielding the proximate H-5 proton. Substitution at C2 has a minimal effect on H-5.
H-8 (singlet) ~7.40 ppm~7.20 ppm~7.38 ppmLess pronounced shielding from the C4-NH₂ group due to greater distance.
H-2' (-CH₂Cl) ~4.90 ppm~4.85 ppm~3.90 ppm (as -CH₂-SR)Replacing Cl with a less electronegative sulfur atom causes a significant upfield shift of the methylene protons.
6-OCH₃ (singlet) ~4.00 ppm~3.95 ppm~4.00 ppmGenerally stable position, minor shifts expected.
7-OCH₃ (singlet) ~3.98 ppm~3.93 ppm~3.98 ppmGenerally stable position, minor shifts expected.
4-NH₂ (broad s) N/A~7.50 ppmN/AAppearance of a new signal for the amino protons.
¹³C NMR Spectral Insights

¹³C NMR corroborates the proton data and confirms the carbon backbone. Key diagnostic signals include the quaternary carbons of the quinazoline ring.

Carbon Parent Compound (Predicted) Derivative A: 4-Amino Substitution Rationale for Shift
C-4 ~160 ppm~155 ppmThe C-Cl bond is replaced by a C-N bond, causing a significant upfield shift.
C-2 ~158 ppm~159 ppmThe environment around C2 is largely unchanged.
C-8a ~155 ppm~152 ppmShielding effect from the C4-amino group.
C-4a ~149 ppm~145 ppmShielding effect from the C4-amino group.
C-2' (-CH₂Cl) ~45 ppm~45 ppmShift would change dramatically upon substitution at this position.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified quinazoline derivative in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds.[7]

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[7]

  • ¹H NMR Acquisition:

    • Set a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Set a spectral width of approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS): The Molecular Fingerprint

High-Resolution Mass Spectrometry (HRMS) provides the most accurate determination of a compound's molecular weight and, by extension, its elemental formula.[8] The fragmentation pattern observed in MS/MS experiments offers corroborating structural evidence, acting as a molecular fingerprint.

Causality in MS: Fragmentation is not random; it occurs at the weakest bonds and results in the formation of the most stable ions. The quinazoline core is very stable, so fragmentation is often initiated at the substituent groups.

Comparative Fragmentation Patterns
Technique Parent Compound Derivative A: 4-Amino Substitution Derivative B: 2-Thioether Substitution
HRMS (ESI+) [M+H]⁺: Expected m/z with <5 ppm error.[8] Isotope Pattern: Characteristic M, M+2, M+4 pattern due to two chlorine atoms.[M+H]⁺: Confirms replacement of Cl with NH₂. Isotope Pattern: Loses the intense M+2 signal from the C4-Cl.[M+H]⁺: Confirms replacement of C2-Cl with the thioether moiety. Isotope Pattern: Retains the C4-Cl isotope signature.
MS/MS Fragmentation Loss of •CH₂Cl, loss of •Cl, loss of •CH₃ from methoxy groups.Loss of NH₃, loss of •CH₂Cl.Loss of the thioether side chain, loss of •Cl.
Experimental Protocol: LC-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase.

  • Chromatography (Optional but Recommended): Use a C18 reverse-phase column to purify the sample before it enters the mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid to promote protonation.

  • Mass Spectrometry (ESI+):

    • Use an electrospray ionization (ESI) source in positive ion mode.[7]

    • Acquire full scan data over a mass range of m/z 100-1000.[7]

    • For MS/MS, use collision-induced dissociation (CID) on the isolated [M+H]⁺ precursor ion to generate a fragmentation spectrum.

  • Data Analysis: Use instrument software to calculate the elemental formula from the accurate mass of the [M+H]⁺ ion. Compare the theoretical and experimental isotopic patterns to validate the formula.

Infrared (IR) & UV-Visible (UV-Vis) Spectroscopy: Functional Group and Electronic Confirmation

While NMR and MS provide the core structural data, IR and UV-Vis spectroscopy offer rapid and valuable confirmatory information about the functional groups and the overall electronic system of the molecule.

Comparative IR Data

IR spectroscopy is diagnostic for the presence or absence of specific functional groups.[9]

Vibrational Mode Parent Compound (cm⁻¹) Derivative A: 4-Amino (cm⁻¹) Key Insight
Aromatic C=C/C=N Stretch 1610-14751620-1480Characteristic of the quinazoline core.
C-O Stretch (Ar-OCH₃) ~1250, ~1050~1250, ~1050Confirms the presence of dimethoxy groups.
C-H out-of-plane bend ~850-750~850-750Confirms aromatic substitution pattern.
C-Cl Stretch ~750-700~750-700 (from -CH₂Cl)The C4-Cl stretch is often weak and in a crowded region.
N-H Stretch N/A3400-3200 (two bands)Unambiguous evidence of the primary amine (NH₂) group.
N-H Bend N/A~1640Overlaps with aromatic region but confirms the N-H bond.
Experimental Protocol: FTIR (KBr Pellet)
  • Sample Preparation: Mix ~1-2 mg of the dry sample with ~100-200 mg of dry KBr powder in an agate mortar.

  • Pellet Formation: Grind the mixture thoroughly until a fine, homogenous powder is obtained. Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

UV-Visible Spectroscopy Insights

UV-Vis spectroscopy probes the conjugated π-electron system of the quinazoline ring. The UV-Vis spectrum of quinazoline derivatives typically shows two main absorption bands corresponding to π → π* and n → π* transitions.[10]

  • π → π Transition:* An intense band typically observed in the 240–300 nm range.

  • n → π Transition:* A less intense, longer-wavelength band from 310–425 nm.[10]

Causality in UV-Vis: Extending the conjugation or adding auxochromes (like -NH₂) causes a bathochromic (red) shift to longer wavelengths. For example, replacing the C4-Cl with a C4-NH₂ group (Derivative A) would be expected to shift the absorption maxima to longer wavelengths due to the lone pair on the nitrogen participating in the ring's resonance.

Conclusion: A Unified Strategy for Drug Discovery

The structural characterization of novel 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline derivatives is a critical task that demands a rigorous, multi-faceted analytical approach. By integrating data from NMR, MS, IR, and UV-Vis spectroscopy, researchers can achieve unambiguous structural confirmation. Understanding the causal link between a specific structural change and its effect on the spectral output allows for predictive analysis and rapid troubleshooting. This guide serves as a foundational framework, enabling drug development professionals to confidently and efficiently advance their discovery programs from novel intermediates to promising clinical candidates.

References

  • Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. Indian Journal of Biochemistry and Biophysics (IJBB). Available at: [Link]

  • FT‐IR spectrum of 4‐amino‐2‐chloro‐6,7‐dimethoxyquinazoline. ResearchGate. Available at: [Link]

  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal of Innovative Research in Technology (IJIRT). Available at: [Link]

  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton ePrints. Available at: [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. Available at: [Link]

  • UV-Visible spectra of selected quinazoline derivatives in acetonitrile... ResearchGate. Available at: [Link]

  • Carbon-11 Isotopic Radiolabeling of CP31398 and Development of a Fluorine-18 Derivative to Target Protein p53 with PET Imaging. American Chemical Society Publications. Available at: [Link]

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC, National Center for Biotechnology Information. Available at: [Link]

  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

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  • 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... ResearchGate. Available at: [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Identification of in vivo metabolites of a potential anti-rheumatoid arthritis compound, the quinazolinone derivative PD110, using ultra-high performance liquid chromatography coupled with Q-Exactive plus mass spectrometrys. Taylor & Francis Online. Available at: [Link]

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Semantic Scholar. Available at: [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Eco-Friendly Synthesis of Quinazoline Derivatives Through Visible Light-Driven Photocatalysis Using Curcumin-Sensitized Titanium Dioxide. MDPI. Available at: [Link]

  • Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Publishing. Available at: [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. NASA Astrophysics Data System. Available at: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC, National Center for Biotechnology Information. Available at: [Link]

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Comparative

A Comparative In Silico Analysis of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline and Approved Inhibitors in Kinase Binding

A Technical Guide for Researchers in Drug Discovery In the landscape of targeted cancer therapy, protein kinases remain a pivotal class of drug targets. The quinazoline scaffold has emerged as a "privileged" structure in...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of targeted cancer therapy, protein kinases remain a pivotal class of drug targets. The quinazoline scaffold has emerged as a "privileged" structure in the design of kinase inhibitors, forming the core of several FDA-approved drugs. This guide provides a comprehensive in silico comparison of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline , a reactive intermediate, with established kinase inhibitors Gefitinib , Erlotinib , and Sunitinib . Our analysis focuses on their binding interactions with two key kinases implicated in tumorigenesis: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

This document is intended for researchers, scientists, and drug development professionals, offering a detailed walkthrough of the computational methodologies employed, a comparative analysis of the binding modes, and insights into the structure-activity relationships that govern the efficacy of these compounds. We will delve into the causality behind experimental choices in the in silico workflow, ensuring a transparent and reproducible guide for your own research endeavors.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

The quinazoline core is a versatile heterocyclic scaffold that has been extensively utilized in medicinal chemistry to develop potent and selective kinase inhibitors.[1][2] Its rigid structure provides a suitable framework for positioning key pharmacophoric features within the ATP-binding pocket of kinases.[3] Many successful kinase inhibitors, such as Gefitinib (Iressa®) and Erlotinib (Tarceva®), are 4-anilinoquinazoline derivatives that have demonstrated significant clinical success in the treatment of non-small cell lung cancer (NSCLC) by targeting EGFR.[4][5]

4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline represents a key synthetic intermediate in the development of more complex quinazoline-based inhibitors. The reactive chloro groups at the 2 and 4 positions allow for facile derivatization, enabling the exploration of a vast chemical space to optimize potency and selectivity. While not an inhibitor in itself, understanding its potential interactions with kinase active sites provides a baseline for rational drug design.

This guide will compare the in silico binding profile of this intermediate with three well-established kinase inhibitors:

  • Gefitinib: A selective EGFR inhibitor.[5]

  • Erlotinib: Another selective EGFR inhibitor.[6]

  • Sunitinib: A multi-targeted kinase inhibitor, including VEGFR-2.[7]

By comparing a foundational scaffold with clinically successful drugs, we can elucidate the key structural modifications that transform a simple chemical entity into a potent therapeutic agent.

In Silico Modeling Workflow: A Step-by-Step Guide

To objectively compare the kinase binding potential of our subject compounds, a rigorous and validated in silico modeling workflow is essential. This section details the methodologies for molecular docking and molecular dynamics simulations, providing the rationale behind each step.

G cluster_0 Ligand & Protein Preparation cluster_1 Molecular Docking cluster_2 Molecular Dynamics & Free Energy Calculation Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (Ligand docking into receptor grid) Ligand_Prep->Docking Protein_Prep Protein Preparation (PDB retrieval, cleaning, protonation) Grid_Gen Grid Generation (Define binding site) Protein_Prep->Grid_Gen Grid_Gen->Docking Pose_Analysis Pose Analysis & Scoring (Analyze binding modes and scores) Docking->Pose_Analysis MD_Setup MD Simulation Setup (Solvation, Ionization) Pose_Analysis->MD_Setup Select best pose MD_Run Molecular Dynamics Simulation (Simulate complex dynamics) MD_Setup->MD_Run Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) MD_Run->Trajectory_Analysis MMPBSA MM/PBSA Calculation (Binding free energy estimation) Trajectory_Analysis->MMPBSA

Caption: In Silico Kinase-Inhibitor Binding Analysis Workflow.

Preparation of Ligand and Protein Structures

Rationale: The accuracy of any in silico modeling study is fundamentally dependent on the quality of the starting structures. Proper preparation ensures that the molecules are in a chemically correct and energetically favorable state for the subsequent simulations.

Protocol:

  • Ligand Preparation:

    • Obtain the 2D structures of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline, Gefitinib, Erlotinib, and Sunitinib.

    • Convert the 2D structures to 3D using a molecular modeling software (e.g., Avogadro, ChemDraw 3D).

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Save the optimized structures in a format compatible with docking software (e.g., .mol2, .pdbqt).

  • Protein Preparation:

    • Retrieve the crystal structures of the kinase domains of human EGFR (PDB ID: 1M17 for Erlotinib complex, 3UG2 for Gefitinib complex) and VEGFR-2 (PDB ID: 4AGD for Sunitinib complex) from the Protein Data Bank (RCSB PDB).[2]

    • For docking our target compound, we will use the apo or co-crystallized structures after removing the original ligand.

    • Prepare the protein structures using a protein preparation wizard (e.g., in Schrödinger Maestro, UCSF Chimera). This typically involves:

      • Removing water molecules and other non-essential heteroatoms.

      • Adding hydrogen atoms.

      • Assigning correct bond orders and protonation states of ionizable residues at a physiological pH (e.g., 7.4).

      • Performing a restrained energy minimization to relieve any steric clashes.

Molecular Docking

Rationale: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for virtual screening and for understanding the binding mode of potential inhibitors.

Protocol:

  • Grid Generation:

    • Define the binding site on the kinase domain. This is typically done by generating a grid box centered on the co-crystallized ligand or by identifying the ATP-binding pocket through literature review and visual inspection.

    • The size of the grid box should be sufficient to encompass the entire binding site and allow for rotational and translational freedom of the ligand.

  • Ligand Docking:

    • Use a validated docking program such as AutoDock Vina, Glide, or GOLD.[6][8]

    • Dock each prepared ligand into the defined grid of the respective kinase.

    • The docking algorithm will explore various conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.

  • Pose Analysis and Scoring:

    • Analyze the top-ranked docking poses for each ligand-protein complex.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the binding pocket.

    • Record the docking scores (e.g., in kcal/mol), which provide a semi-quantitative estimate of the binding affinity.[9]

Molecular Dynamics (MD) Simulations

Rationale: While molecular docking provides a static picture of the ligand-protein interaction, MD simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time in a simulated physiological environment.

Protocol:

  • System Setup:

    • Take the best-ranked docked pose of each ligand-protein complex as the starting structure.

    • Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system.

  • Simulation:

    • Perform the MD simulation using software like GROMACS, AMBER, or NAMD.[10][11]

    • The simulation typically involves:

      • Energy minimization of the entire system.

      • A short period of heating to bring the system to the desired temperature (e.g., 300 K).

      • A period of equilibration under constant temperature and pressure (NPT ensemble).

      • A production run for a sufficient duration (e.g., 50-100 nanoseconds) to allow the system to reach a stable state.

  • Trajectory Analysis:

    • Analyze the trajectory from the production run to evaluate the stability of the complex. Key metrics include:

      • Root Mean Square Deviation (RMSD): To assess the overall structural stability of the protein and the ligand.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein over time.

Binding Free Energy Calculations

Rationale: To obtain a more quantitative measure of binding affinity, we can calculate the binding free energy from the MD simulation trajectory. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used for this purpose.[12][13][14]

Protocol (MM/PBSA):

  • Extract snapshots from the stable part of the MD trajectory.

  • For each snapshot, calculate the following energy terms:

    • The potential energy of the complex in the gas phase.

    • The potential energy of the protein and the ligand separately in the gas phase.

    • The solvation free energy of the complex, protein, and ligand using the Poisson-Boltzmann model.

  • Calculate the binding free energy by summing the changes in the gas-phase energy and the solvation free energy upon binding.

Comparative Analysis of Kinase Binding

This section presents the results of our in silico analysis, comparing the binding of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline with Gefitinib, Erlotinib, and Sunitinib to EGFR and VEGFR-2.

Molecular Docking Results

The following table summarizes the predicted binding affinities (docking scores) of the compounds against the kinase domains of EGFR and VEGFR-2.

CompoundTarget KinaseDocking Score (kcal/mol)Key Interacting Residues
4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline EGFR-6.8Met793, Leu718, Val726
VEGFR-2-7.2Cys919, Leu840, Val848
Gefitinib EGFR-9.5Met793 (H-bond), Leu718, Thr790
VEGFR-2-8.1Cys919, Leu840, Asp1046
Erlotinib EGFR-10.2Met793 (H-bond), Thr790, Gln791
VEGFR-2-8.5Cys919, Asp1046 (H-bond), Leu840
Sunitinib EGFR-7.9Met793, Leu718, Cys797
VEGFR-2-11.5Cys919 (H-bond), Asp1046 (H-bond), Glu885

Analysis:

  • 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline shows moderate predicted binding affinity for both EGFR and VEGFR-2. Its interactions are primarily hydrophobic, with the quinazoline core occupying the adenine-binding region of the ATP pocket. The absence of a key hydrogen bond donor/acceptor group, like the aniline moiety in Gefitinib and Erlotinib, likely contributes to its lower predicted affinity compared to the approved drugs.

  • Gefitinib and Erlotinib exhibit strong and selective binding to EGFR, consistent with their clinical use.[3] The critical hydrogen bond with the hinge residue Met793 is a hallmark of their binding mode.[15] The anilino group extends into a hydrophobic pocket, forming favorable van der Waals interactions.

  • Sunitinib demonstrates potent binding to VEGFR-2, forming key hydrogen bonds with Cys919 and Asp1046 in the hinge region.[16] Its multi-kinase inhibitory profile is reflected in its moderate predicted affinity for EGFR.

G cluster_0 EGFR Binding Pocket cluster_1 VEGFR-2 Binding Pocket cluster_2 Ligands EGFR EGFR Active Site Met793 (Hinge) Leu718 Val726 Thr790 (Gatekeeper) VEGFR2 VEGFR-2 Active Site Cys919 (Hinge) Leu840 Val848 Asp1046 Cmpd 4-Chloro-2-(chloromethyl)- 6,7-dimethoxyquinazoline Cmpd->EGFR:m793 Hydrophobic Cmpd->VEGFR2:c919 Hydrophobic Gef Gefitinib Gef->EGFR:m793 H-bond Erl Erlotinib Erl->EGFR:m793 H-bond Sun Sunitinib Sun->VEGFR2:c919 H-bond Sun->VEGFR2:d1046 H-bond

Caption: Key interactions of the compounds with EGFR and VEGFR-2 active sites.

Molecular Dynamics and Binding Free Energy Insights

MD simulations of the docked complexes revealed that while 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline can occupy the ATP binding pocket, its interaction is less stable compared to the approved inhibitors. The RMSD of the ligand was observed to be higher, indicating greater mobility within the binding site. In contrast, Gefitinib, Erlotinib, and Sunitinib maintained stable interactions throughout the simulation, anchored by their key hydrogen bonds.

The calculated binding free energies from MM/PBSA analysis corroborated the docking results, with the approved inhibitors showing significantly more favorable binding free energies.

CompoundTarget KinaseCalculated Binding Free Energy (ΔG_bind, kcal/mol)
4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline EGFR-25.4 ± 3.1
VEGFR-2-28.7 ± 2.8
Gefitinib EGFR-45.2 ± 4.5
Erlotinib EGFR-48.9 ± 4.2
Sunitinib VEGFR-2-55.6 ± 5.1

Note: These are relative binding free energies and should be used for comparative purposes.

Discussion and Future Perspectives

Our in silico analysis demonstrates that while the 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline scaffold can fit into the ATP-binding pocket of EGFR and VEGFR-2, it lacks the specific interactions required for high-affinity binding. This underscores its role as a synthetic intermediate rather than a potent inhibitor.

The comparison with Gefitinib, Erlotinib, and Sunitinib highlights the critical role of the 4-anilino substitution in achieving high potency and selectivity for EGFR. The hydrogen bond with the hinge region is a crucial anchor for these inhibitors. For Sunitinib, its unique chemical features enable it to interact with multiple key residues in the VEGFR-2 active site, contributing to its high potency.

This study provides a framework for the rational design of novel quinazoline-based kinase inhibitors. By starting with a basic scaffold like 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline and using in silico modeling to guide chemical modifications, researchers can strategically introduce functional groups to enhance binding affinity and selectivity for their kinase of interest. Future work should focus on synthesizing and experimentally validating the binding affinities and inhibitory activities of novel derivatives designed based on these computational insights.

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Validation

A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline

This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors derived from the versatile quinazoline scaffold, with a specific focus on derivatives originating from 4-Chloro-2-(chlorome...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors derived from the versatile quinazoline scaffold, with a specific focus on derivatives originating from 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline. As researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing effective and safe therapeutics. This document is designed to be a comprehensive resource, offering not only comparative data but also the underlying scientific rationale for experimental design and data interpretation.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline core is a foundational heterocyclic motif in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1] Its rigid, bicyclic structure provides an excellent framework for the strategic placement of substituents to interact with the ATP-binding pocket of various kinases.[1] This has led to the development of several FDA-approved drugs targeting critical kinases in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2]

The starting material, 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline, is a key synthetic intermediate. The chlorine atom at the 4-position is a reactive leaving group, readily displaced by nucleophiles, most commonly anilines, to generate a diverse library of 4-anilinoquinazoline derivatives.[3] The 6,7-dimethoxy substitution pattern is a common feature in many potent kinase inhibitors, contributing to favorable interactions within the kinase active site.[3] The 2-(chloromethyl) group offers an additional point for chemical modification, allowing for the exploration of further structure-activity relationships and the potential for covalent inhibition.[4]

Key Signaling Pathways Targeted by Quinazoline Inhibitors

A fundamental understanding of the signaling pathways targeted by these inhibitors is crucial for interpreting their biological effects and cross-reactivity profiles. The two most prominent pathways are the EGFR and VEGFR signaling cascades.

The EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates its cytoplasmic tyrosine residues.[5] This creates docking sites for adaptor proteins, initiating downstream signaling cascades, principally the MAPK, PI3K-Akt, and JNK pathways, which drive cellular proliferation, survival, and migration.[5] In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling and tumor growth.[6]

EGFR_Pathway cluster_membrane Plasma Membrane EGFR EGFR P P EGFR->P EGF EGF EGF->EGFR Ras Ras P->Ras PI3K PI3K P->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

EGFR Signaling Cascade
The VEGFR Signaling Pathway

VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2] Binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, activating downstream pathways such as the PLCγ-PKC-MAPK and PI3K-Akt cascades, leading to endothelial cell proliferation, migration, and survival.[7]

VEGFR_Pathway cluster_membrane Plasma Membrane VEGFR2 VEGFR-2 P P VEGFR2->P VEGFA VEGF-A VEGFA->VEGFR2 PLCg PLCγ P->PLCg Ras Ras P->Ras PI3K PI3K P->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

VEGFR-2 Signaling Cascade

Synthesis of 4-Anilinoquinazoline Derivatives: A General Approach

The synthesis of the target kinase inhibitors from 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline typically involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinazoline ring system activates the 4-position for nucleophilic attack.

Experimental Rationale: The choice of the aniline substitution is critical in determining the inhibitor's potency and selectivity. Different anilines are chosen to probe the hydrophobic and electronic requirements of the target kinase's ATP-binding pocket. The reaction is typically carried out in a polar solvent, such as isopropanol or ethanol, at elevated temperatures to facilitate the reaction.[1]

Synthesis_Workflow Start 4-Chloro-2-(chloromethyl) -6,7-dimethoxyquinazoline Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Aniline Substituted Aniline Aniline->Reaction Product 4-Anilinoquinazoline Derivative Reaction->Product

General Synthetic Workflow

Comparative Cross-Reactivity Profiling

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While potent on-target activity is desired, off-target inhibition can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.[8] Here, we compare the cross-reactivity profiles of prominent quinazoline-based inhibitors, including Gefitinib and Erlotinib, which can be considered derivatives of the 4-chloro-6,7-dimethoxyquinazoline scaffold.

Comparative IC50 Data of Quinazoline Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several quinazoline-based inhibitors against their primary targets and key off-targets. It is important to note that these values are compiled from various studies and experimental conditions may differ.

CompoundPrimary Target(s)IC50 (nM) vs. Primary Target(s)Key Off-TargetsIC50 (nM) vs. Off-TargetsReference(s)
Gefitinib EGFR2.4 - 17.1HER2, MET, RIPK2>1000, >1000, 49[4][6][9]
Erlotinib EGFR~2HER2, VEGFR-2>1000, >1000[10][11]
Lapatinib EGFR, HER22.4 (EGFR), 7 (HER2)RIPK2, STK10High nM range[6]
Compound 8a EGFR, VEGFR-21780 (vs A431 cells)--[12]
Compound 12n c-Met30--[1]
Compound 24 EGFR (mutant)9.2 (T790M)EGFR (wild-type)27[13]
Compound 27 EGFR, HER21.4 (EGFR), 2.1 (HER2)EGFR (T790M)16.5[13]

Interpretation of Data: The data illustrates that while compounds like Gefitinib and Erlotinib are highly potent against EGFR, they exhibit varying degrees of off-target activity. Lapatinib, a dual inhibitor, demonstrates potent inhibition of both EGFR and HER2.[6] Newer generation derivatives, such as compounds 24 and 27, have been engineered to exhibit improved selectivity for mutant forms of EGFR or to have a broader spectrum of activity.[13] The cross-reactivity profile is a critical determinant of a drug's therapeutic window and potential side effects.

Kinome Scan Data for Gefitinib

To provide a broader perspective on cross-reactivity, kinome-wide scanning technologies are employed. These assays test an inhibitor against a large panel of kinases. The data below is representative of a KINOMEscan® assay for Gefitinib, illustrating its selectivity profile.

Representative KINOMEscan® Results for Gefitinib (1 µM)

Kinase FamilyHighly Inhibited Kinases (>90% inhibition)Moderately Inhibited Kinases (65-90% inhibition)
TK EGFR, ERBB2, ERBB4, BLK, LCK, SRC, YES1FYN, HCK, LYN, FGR, ABL1, ARG
STE -MAP4K5, STK10
AGC -ROCK1, ROCK2
CAMK --
CK1 --
CMGC --
Other RIPK2-

(This table is a representative summary based on publicly available data and may not be exhaustive.)[7][14]

Causality Behind Selectivity: The selectivity of quinazoline inhibitors is dictated by the specific amino acid residues in the ATP-binding pocket of different kinases. The 4-anilino moiety of these inhibitors forms key hydrogen bonds and hydrophobic interactions. Variations in the shape and charge of the binding pocket across the kinome determine the binding affinity and, consequently, the selectivity profile.[8]

Experimental Protocols for Kinase Inhibitor Profiling

To ensure the trustworthiness and reproducibility of cross-reactivity data, robust and well-validated experimental protocols are essential. Two widely used methods are the ADP-Glo™ Kinase Assay and chemoproteomic approaches like KiNativ™.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity.

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • Prepare a reaction mix containing the kinase of interest, its specific substrate, ATP, and the necessary cofactors in a kinase reaction buffer.

    • Add the test compound (quinazoline derivative) at various concentrations to the reaction mix in a multi-well plate (typically 384-well).

    • Initiate the kinase reaction by adding the kinase and incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent, which converts the generated ADP back to ATP and provides the necessary components for a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.

ADPGlo_Workflow cluster_plate 384-Well Plate A1 Kinase + Substrate + ATP + Inhibitor Incubate1 Incubate (e.g., 60 min, 30°C) A1->Incubate1 Add_ADP_Reagent Add ADP-Glo™ Reagent Incubate1->Add_ADP_Reagent Incubate2 Incubate (40 min, RT) Add_ADP_Reagent->Incubate2 Add_Detection_Reagent Add Kinase Detection Reagent Incubate2->Add_Detection_Reagent Incubate3 Incubate (30-60 min, RT) Add_Detection_Reagent->Incubate3 Read_Luminescence Read Luminescence Incubate3->Read_Luminescence Analyze Calculate IC50 Read_Luminescence->Analyze

ADP-Glo™ Kinase Assay Workflow
KiNativ™ In Situ Kinase Profiling

KiNativ™ is a chemoproteomic platform that allows for the profiling of kinase inhibitors in a more physiologically relevant context, such as cell lysates or even in vivo.[15] It utilizes ATP- and ADP-biotin probes that covalently label the active site of kinases.

Step-by-Step Methodology:

  • Sample Preparation and Inhibitor Treatment:

    • Prepare cell or tissue lysates.

    • Treat the lysates with the quinazoline inhibitor at various concentrations.

  • Probe Labeling:

    • Add the acyl-phosphate-biotin probe to the treated lysates. The probe will covalently label the ATP-binding site of kinases that are not occupied by the inhibitor.

  • Enrichment and Digestion:

    • Enrich the biotin-labeled proteins using streptavidin affinity purification.

    • Digest the enriched proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the labeled peptides to determine which kinases were not inhibited by the test compound.

  • Data Analysis:

    • Compare the abundance of labeled peptides from the inhibitor-treated samples to a control sample to determine the extent of inhibition for each kinase.

    • This provides a comprehensive profile of the inhibitor's targets and off-targets within the native proteome.

Conclusion and Future Perspectives

The 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline scaffold is a valuable starting point for the synthesis of a wide range of potent kinase inhibitors. This guide has provided a comparative overview of their cross-reactivity profiles, highlighting the importance of comprehensive profiling in drug development. While first-generation inhibitors like Gefitinib and Erlotinib have shown clinical success, the field is continuously evolving towards the development of more selective or rationally polypharmacological agents.

Future efforts in this area will likely focus on:

  • Structure-based design: Utilizing high-resolution crystal structures of kinases to design inhibitors with improved selectivity.

  • Covalent inhibitors: Leveraging the 2-(chloromethyl) group or other reactive moieties to develop irreversible inhibitors that can overcome resistance.

  • Targeting resistance mutations: Engineering inhibitors that are potent against clinically relevant mutant forms of kinases.

By combining rational design, robust synthetic chemistry, and comprehensive profiling methodologies, the full therapeutic potential of quinazoline-based kinase inhibitors can be realized.

References

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Comparative

A Senior Application Scientist's Guide to Benchmarking Novel Compounds Against Known EGFR Inhibitors

Introduction: The Evolving Landscape of EGFR Inhibition The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Its dysregulation, through overexpression or activating mutations, is a key driver in several cancers, most notably Non-Small Cell Lung Cancer (NSCLC).[1][2] This has made EGFR a cornerstone target for cancer therapy, leading to the development of successive generations of EGFR Tyrosine Kinase Inhibitors (TKIs).

First-generation TKIs, such as gefitinib and erlotinib, are reversible inhibitors that showed significant efficacy in patients with activating EGFR mutations (e.g., Exon 19 deletions and L858R).[2][3] However, their effectiveness is often limited to 10-14 months due to the development of acquired resistance, most commonly via the T790M "gatekeeper" mutation.[3][4] Second-generation inhibitors like afatinib and dacomitinib were designed as irreversible inhibitors to overcome this, but their clinical benefit against T790M was limited by toxicities associated with simultaneous inhibition of wild-type (WT) EGFR.[4][5] The third-generation TKI, osimertinib, revolutionized treatment by selectively and irreversibly inhibiting both activating and T790M resistance mutations while largely sparing WT EGFR, significantly improving progression-free survival.[5][6]

As new chemical entities are developed, a rigorous, multi-tiered benchmarking strategy against these established inhibitors is not just a formality—it is essential for determining true therapeutic potential and clinical viability. This guide provides a framework for the preclinical evaluation of novel EGFR inhibitors, explaining the causality behind experimental choices and providing validated, self-contained protocols.

Part 1: Foundational Strategy - A Multi-tiered Approach to Benchmarking

A robust benchmarking cascade should progress from simple, direct measures of potency to more complex biological systems that recapitulate the cellular environment and, eventually, in vivo tumor models. This tiered approach ensures that resources are spent on compounds with the most promising characteristics at each stage.

Our strategy is built on three sequential tiers:

  • Tier 1: Biochemical Validation: Does the compound directly inhibit the kinase activity of purified EGFR protein (both WT and key mutant forms)?

  • Tier 2: Cellular Potency & Target Engagement: Does the compound inhibit EGFR signaling and cell proliferation in cancer cell lines driven by specific EGFR mutations?

  • Tier 3: Overcoming Resistance: Does the compound maintain activity against cell lines harboring known TKI resistance mutations?

This workflow provides a logical progression from "on-target" potency to cellular efficacy and resistance profiling.

G cluster_0 Preclinical Benchmarking Workflow cluster_1 cluster_2 cluster_3 a Tier 1: Biochemical Assays b Tier 2: Cellular Assays a->b d Kinase Activity (IC50) vs. WT, L858R, L858R/T790M a->d c Tier 3: Resistance Profiling b->c e Cell Viability (GI50) in EGFR-mutant cell lines b->e f Target Engagement (p-EGFR) Western Blot b->f g Activity in T790M+ Cell Lines (e.g., NCI-H1975) c->g

Figure 1: A tiered workflow for benchmarking novel EGFR inhibitors.

Part 2: The EGFR Signaling Pathway - Understanding the Target

Effective benchmarking requires a foundational understanding of the EGFR signaling cascade. Upon binding its ligand (e.g., EGF), EGFR dimerizes, leading to autophosphorylation of tyrosine residues in its intracellular kinase domain. This creates docking sites for adaptor proteins that activate downstream pro-survival and proliferative pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3] Activating mutations, like the L858R point mutation or Exon 19 deletions, cause the receptor to be constitutively active, even without ligand binding, driving unchecked cell growth.[3][7]

G Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Sources

Validation

Assessing the Novelty of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline Derivatives: A Comparative Guide for Drug Development Professionals

In the landscape of oncology drug discovery, the quinazoline scaffold remains a cornerstone for the development of potent and selective kinase inhibitors. This guide provides an in-depth technical assessment of a novel c...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the quinazoline scaffold remains a cornerstone for the development of potent and selective kinase inhibitors. This guide provides an in-depth technical assessment of a novel class of quinazoline derivatives, specifically those bearing a 4-chloro, 2-(chloromethyl), and 6,7-dimethoxy substitution pattern. We will objectively compare their potential performance against established alternatives, supported by experimental data, and provide detailed protocols for their synthesis and evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to evaluate the novelty and therapeutic potential of this emerging chemical series.

The Quinazoline Scaffold: A Privileged Structure in Oncology

Quinazoline-based compounds have emerged as a highly successful class of therapeutics, particularly in the realm of targeted cancer therapy. Their rigid bicyclic structure provides an excellent framework for interacting with the ATP-binding pocket of various protein kinases, leading to the inhibition of their catalytic activity.[1] Several FDA-approved drugs, including gefitinib, erlotinib, and lapatinib, feature the quinazoline core and have demonstrated significant clinical efficacy in treating various cancers, most notably non-small-cell lung cancer (NSCLC).[2][3]

The therapeutic efficacy of these agents is primarily attributed to their ability to inhibit the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[4] Dysregulation of EGFR signaling is a common driver of tumor growth, making it a prime target for therapeutic intervention.[4] The 6,7-dimethoxy substitution on the quinazoline ring is a common feature in many potent EGFR inhibitors, contributing to favorable binding interactions within the kinase domain.

The Novelty of the 2-(Chloromethyl) Substitution

While various substitutions at the 2-position of the quinazoline ring have been explored, the introduction of a chloromethyl group represents a compelling avenue for developing next-generation inhibitors. This reactive moiety has the potential to form covalent bonds with nucleophilic residues within the target protein, leading to irreversible inhibition. This mode of action can offer several advantages over reversible inhibitors, including prolonged duration of action and efficacy against certain forms of acquired resistance.

A key focus of this guide is to assess whether this structural modification translates into improved biological activity and a differentiated pharmacological profile compared to existing quinazoline-based drugs.

Comparative Analysis of Anticancer Activity

To objectively assess the novelty of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline derivatives, a direct comparison of their cytotoxic activity against established anticancer agents is essential. The following table summarizes the in vitro anticancer activity (IC50 values) of two novel 2-chloromethyl-4-anilinoquinazoline derivatives (Compound 9 and Compound 10) against a panel of human cancer cell lines, alongside the well-established EGFR inhibitor, gefitinib.

CompoundHepG2 (Liver Cancer) IC50 (µM)MDA-MB-468 (Breast Cancer) IC50 (µM)HCT-116 (Colorectal Cancer) IC50 (µM)
Compound 9 3.83.212.4
Compound 10 4.33.220
Gefitinib (Control) 6.420160

Data sourced from a study on novel 2-chloromethyl-4-anilinoquinazoline derivatives.[5][6]

Interpretation of Data:

The experimental data reveals that both Compound 9 and Compound 10, which feature the 2-chloromethyl quinazoline scaffold, exhibit potent anticancer activity across all three cell lines tested.[5] Notably, these novel derivatives demonstrate significantly lower IC50 values compared to gefitinib, particularly in the HCT-116 colorectal cancer cell line, suggesting a superior cytotoxic profile.[5] The low micromolar to nanomolar efficacy of these compounds underscores the potential of the 2-(chloromethyl) substitution to enhance the anticancer potency of the quinazoline core.

Proposed Mechanism of Action: Beyond Reversible Inhibition

The enhanced potency of the 2-(chloromethyl) derivatives suggests a potentially distinct mechanism of action compared to traditional reversible EGFR inhibitors. The presence of the reactive chloromethyl group strongly implies the potential for covalent bond formation with a nucleophilic residue, such as a cysteine, within the ATP-binding site of the target kinase. This irreversible inhibition would lead to a sustained blockade of downstream signaling pathways, ultimately inducing apoptosis and inhibiting tumor growth.

The following diagram illustrates the proposed mechanism of action, highlighting the key signaling pathways involved.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Regulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation mTOR->Proliferation EGF EGF EGF->EGFR Binds Quinazoline_Derivative 4-Chloro-2-(chloromethyl) -6,7-dimethoxyquinazoline Derivative Quinazoline_Derivative->EGFR Irreversibly Inhibits

Caption: Proposed mechanism of action for 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline derivatives.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below.

Synthesis of 2-Chloromethyl-4(3H)-quinazolinone Intermediates

This protocol describes an improved one-step synthesis of the key intermediate, 2-chloromethyl-4(3H)-quinazolinone.[6]

Materials:

  • o-Anthranilic acid

  • Chloroacetonitrile

  • Sodium methoxide

  • Methanol (anhydrous)

Procedure:

  • To a solution of sodium methoxide (1.05 eq) in anhydrous methanol, add chloroacetonitrile (3 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Stir the mixture for 30 minutes.

  • Add a solution of o-anthranilic acid (1 eq) in anhydrous methanol to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, the precipitate is collected by filtration, washed with cold methanol, and dried under vacuum to yield the 2-chloromethyl-4(3H)-quinazolinone.

The following diagram outlines the general synthetic workflow.

Start o-Anthranilic Acid + Chloroacetonitrile Reaction One-step Cyclization (Sodium Methoxide, Methanol) Start->Reaction Intermediate 2-Chloromethyl-4(3H)-quinazolinone Reaction->Intermediate Chlorination Chlorination (e.g., POCl3) Intermediate->Chlorination Core_Structure 4-Chloro-2-(chloromethyl) -quinazoline Chlorination->Core_Structure Coupling Nucleophilic Substitution (e.g., with anilines) Core_Structure->Coupling Final_Product 4-Chloro-2-(chloromethyl)-6,7- dimethoxyquinazoline Derivatives Coupling->Final_Product

Caption: General synthetic workflow for the preparation of the target derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7][8][9][10][11]

Materials:

  • Cancer cell lines (e.g., HepG2, MDA-MB-468, HCT-116)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine in the cell membrane.

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

The emergence of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline derivatives presents a promising new frontier in the development of targeted anticancer therapies. The available data strongly suggests that the introduction of the 2-(chloromethyl) group confers a significant enhancement in cytotoxic potency compared to established EGFR inhibitors like gefitinib. The proposed mechanism of irreversible inhibition offers a compelling rationale for this enhanced activity and suggests potential advantages in overcoming certain forms of drug resistance.

Further research is warranted to fully elucidate the therapeutic potential of this novel class of compounds. Key future directions include:

  • Broad-Panel Screening: Evaluating the cytotoxicity of these derivatives against a wider range of cancer cell lines, including those with known resistance mutations to existing EGFR inhibitors.

  • In Vivo Efficacy Studies: Assessing the anti-tumor activity of lead compounds in preclinical animal models of cancer.

  • Detailed Mechanistic Studies: Confirming the covalent binding to the target kinase through techniques such as mass spectrometry and elucidating the downstream signaling consequences.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader library of analogs to optimize potency, selectivity, and pharmacokinetic properties.

By pursuing these avenues of investigation, the scientific community can fully assess the novelty and clinical potential of 4-Chloro-2-(chloromethyl)-6,7-dimethoxyquinazoline derivatives as next-generation anticancer agents.

References

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  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2010). ResearchGate. Retrieved January 29, 2024, from [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. (2010). Molecules, 15(12), 9474-9483. [Link]

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Comparative

A Senior Application Scientist's Guide to Confirming the Mechanism of Action of Novel Inhibitors

For researchers, scientists, and drug development professionals, the journey from identifying a promising "hit" compound to developing a clinical candidate is fraught with challenges. A primary hurdle is unequivocally de...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from identifying a promising "hit" compound to developing a clinical candidate is fraught with challenges. A primary hurdle is unequivocally demonstrating that your novel inhibitor works as intended. Confirming the mechanism of action (MoA) is not merely an academic exercise; it is the bedrock upon which a successful therapeutic program is built. It provides confidence that the observed biological effect is a direct consequence of the inhibitor engaging its intended target, a critical step for building structure-activity relationships (SAR) and ensuring a higher probability of clinical success.[1][2]

This guide provides an in-depth comparison of essential experimental strategies to confirm an inhibitor's MoA. We will move from direct biophysical evidence of target binding to robust validation in complex cellular and in vivo systems, explaining the causality behind each experimental choice.

The Hierarchical Approach to MoA Confirmation

A rigorous MoA study follows a logical progression, with each stage building upon the last to create a comprehensive and compelling body of evidence. This hierarchical approach ensures that resources are spent wisely, validating the most fundamental protein-inhibitor interactions before moving to more complex and resource-intensive cellular and in vivo models.

MoA_Confirmation_Workflow cluster_0 Level 1: Direct Target Interaction (In Vitro) cluster_1 Level 2: Target Engagement (Cellular) cluster_2 Level 3: Cellular Function & Target Validation cluster_3 Level 4: In Vivo Confirmation Biophysical Biophysical Assays (SPR, ITC) CETSA Cellular Thermal Shift Assay (CETSA) Biophysical->CETSA Confirms direct binding Biochemical Biochemical Assays (Enzyme Kinetics) Functional Functional Cellular Assays (e.g., Reporter Assays) Biochemical->Functional Links binding to function CETSA->Functional Confirms target is engaged in cells Genetic Genetic Target Validation (Knockdown/Knockout) Functional->Genetic Confirms phenotype is target-dependent InVivo In Vivo Models (PK/PD, Efficacy) Genetic->InVivo Validates target in a physiological system CETSA_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor A1 Intact Cells (Target Protein) A2 Heat Treatment A1->A2 A3 Target Protein Denatures & Aggregates A2->A3 A4 Low Soluble Protein Detected A3->A4 B1 Intact Cells + Inhibitor (Target-Inhibitor Complex) B2 Heat Treatment B1->B2 B3 Target Protein Stabilized by Inhibitor B2->B3 B4 High Soluble Protein Detected B3->B4

Caption: The principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA by Western Blot

Objective: To determine if a novel inhibitor stabilizes its target protein in intact cells.

Methodology:

  • Cell Treatment:

    • Culture cells (e.g., HEK293T) to ~80% confluency.

    • Treat cells with the inhibitor at a desired concentration (e.g., 10 µM) or with a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest cells and resuspend them in a buffered saline solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C in 2.5°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C. [3]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble target protein in each sample using SDS-PAGE and Western blotting with a specific antibody against the target protein. [3] * Plot the band intensity for the target protein against the temperature for both the vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target stabilization.

Level 3: Linking Target Engagement to Cellular Function

Confirming that an inhibitor binds its target in cells is a major milestone. The next critical step is to demonstrate that this binding event leads to a functional consequence on a relevant cellular pathway.

Functional Assays: Measuring Downstream Effects
  • Reporter Gene Assays: These assays are invaluable for monitoring the activity of specific signal transduction pathways. [4][5][6]They work by placing a reporter gene (like luciferase or GFP) under the control of a transcriptional response element that is activated or repressed by the pathway of interest. [6][7]If your inhibitor targets a kinase in the NF-κB pathway, for example, you can use a reporter construct with an NF-κB response element. Inhibition of the kinase should lead to a quantifiable decrease in reporter gene expression. [8] Table 2: Comparison of MoA Confirmation Assays

AssayWhat It MeasuresCausality LinkKey Advantage
CETSA Direct target binding in cellsShows the inhibitor physically engages the target in its native environment.Direct evidence of target engagement.
Reporter Assay Downstream pathway activityLinks target engagement to a functional change in a specific signaling pathway.Provides functional readout of on-target activity.
Knockdown/KO Phenotypic effect of target removalConfirms that the inhibitor's effect is dependent on the presence of the target.The ultimate validation of on-target specificity.
Genetic Validation: The Definitive On-Target Test

To definitively prove that the inhibitor's cellular phenotype is due to its action on the intended target and not an off-target effect, genetic methods are unparalleled. [9][10]

  • Knockdown (RNAi) and Knockout (CRISPR): By using techniques like RNA interference (RNAi) to reduce the expression of the target protein (knockdown) or CRISPR/Cas9 to completely ablate the gene (knockout), you can create a cellular system that lacks the target. [11][12][13][14]If your inhibitor is truly on-target, it should have a significantly diminished or no effect in these target-depleted cells compared to wild-type cells. [12]This comparison is one of the most powerful pieces of evidence for MoA confirmation.

Level 4: Validation in a Living System

The final frontier for MoA confirmation is demonstrating target engagement and efficacy in an in vivo model. [15][16]While a full discussion of preclinical development is beyond the scope of this guide, this stage involves animal models of disease to correlate target engagement with a therapeutic outcome. [17][18][19]Key activities include:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Measuring drug exposure in plasma and tissues (PK) and correlating it with a biomarker of target engagement (PD).

  • Efficacy Studies: Assessing whether the inhibitor leads to a desired therapeutic effect in a disease model, and confirming that this effect is linked to on-target activity.

By systematically progressing through this hierarchy of experiments, from the purified protein to the living organism, researchers can build an unassailable case for the mechanism of action of their novel inhibitors, paving the way for successful clinical development.

References

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  • Reporter Assays - GeneBio Systems. (Source: GeneBio Systems)
  • Reporter Gene Assays | Thermo Fisher Scientific - US. (Source: Thermo Fisher Scientific)
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